6-Bromo-4-fluoroindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVVSMMNEZBZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2F)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-4-fluoroindolin-2-one: A Technical Guide for Drug Development Professionals
Introduction
6-Bromo-4-fluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure in a multitude of biologically active compounds. The indolin-2-one nucleus is a prominent feature in many pharmaceuticals and has been extensively explored in medicinal chemistry. The introduction of bromine and fluorine atoms to this scaffold is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to influence its interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the potential biological activities of this compound, drawing upon data from structurally related compounds to inform its potential applications in drug discovery and development.
Core Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical identifiers have been established. The table below summarizes these core properties.
| Property | Value | Reference |
| CAS Number | 1000341-00-3 | [1] |
| Molecular Formula | C₈H₅BrFNO | |
| Molecular Weight | 230.03 g/mol | |
| Canonical SMILES | C1C2=C(C=C(C=C2F)Br)NC1=O | |
| InChIKey | Not available | |
| Physical Form | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons (-CH₂-) of the indolinone ring, and a broad singlet for the amine proton (-NH-). The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F and C-Br coupling), and the methylene carbon.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amine, the C=O stretching of the lactam carbonyl group, and C-H stretching from the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted indolin-2-ones. A potential approach involves the cyclization of a corresponding 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide.
Proposed Synthetic Protocol
Step 1: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide
-
To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-2-fluorophenyl)acetamide, which can be purified by recrystallization.
Step 2: Bromination of N-(4-bromo-2-fluorophenyl)acetamide
-
Dissolve the N-(4-bromo-2-fluorophenyl)acetamide (1 equivalent) in a suitable solvent like acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide.
Step 3: Intramolecular Cyclization to this compound
-
To a solution of 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
A Technical Guide to 6-Bromo-4-fluoroindolin-2-one: A Novel Scaffold for Drug Discovery
CAS Number: 1000341-00-3
Disclaimer: Direct experimental data on the biological activity and specific applications of 6-Bromo-4-fluoroindolin-2-one is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented properties and activities of the broader class of substituted indolin-2-one derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future experimental investigation.
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indolin-2-one ring system allows for the fine-tuning of pharmacological properties. The presence of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indolin-2-one core in this compound suggests its potential as a versatile building block for the development of novel therapeutic agents. Halogenation is a key strategy in drug design to modulate a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. This technical guide will explore the predicted biological activities, potential synthesis strategies, and proposed experimental workflows for this compound based on the extensive research conducted on structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 1000341-00-3 |
| Molecular Formula | C₈H₅BrFNO |
| Molecular Weight | 230.03 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |
Predicted Biological Activities
Based on the extensive literature on substituted indolin-2-one derivatives, this compound is predicted to exhibit a range of biological activities, primarily in the fields of oncology and infectious diseases.
Kinase Inhibition
The indolin-2-one core is a well-established pharmacophore for the development of kinase inhibitors.[1] By competing with ATP for binding to the kinase domain, these compounds can modulate cellular signaling pathways that are often dysregulated in diseases such as cancer. The specific halogen substitution pattern of this compound may confer selectivity towards certain kinases.
-
Aurora Kinase Inhibition: Substituted indolin-2-ones have been developed as potent and selective inhibitors of Aurora B kinase, a key regulator of cell division.[1] Inhibition of Aurora B can lead to defects in mitosis and subsequent apoptosis in cancer cells.
-
Receptor Tyrosine Kinase (RTK) Inhibition: The indolin-2-one scaffold is also found in several approved RTK inhibitors. It is plausible that this compound could be derivatized to target RTKs such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and growth.
Antimicrobial and Antibiotic Enhancing Activity
Bromoindole derivatives have shown promise as antimicrobial agents and as enhancers of existing antibiotics.[2] The presence of the 6-bromo substituent in this compound suggests potential in this therapeutic area. These compounds may act by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Anti-inflammatory Activity
Certain substituted indolin-2-one derivatives have demonstrated anti-inflammatory properties by modulating inflammatory signaling pathways. This activity is often attributed to the inhibition of pro-inflammatory cytokine production.
Proposed Synthesis
Caption: Proposed general synthetic workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of this compound, adapted from methodologies for similar compounds.
General Synthesis of Substituted Indolin-2-ones
This protocol describes a general method for the synthesis of an indolin-2-one from a corresponding substituted 2-nitrophenylacetate.
-
Reduction of the Nitro Group: The substituted 2-nitrophenylacetate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acetic acid, is added. The reaction is stirred at room temperature until the reduction of the nitro group to an amine is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the reduction, the reaction mixture is filtered to remove the catalyst. The filtrate is then heated to induce intramolecular cyclization to form the indolin-2-one ring.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure substituted indolin-2-one.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound against a specific kinase.
-
Assay Setup: In a 96-well plate, the kinase, a fluorescently labeled peptide substrate, and ATP are combined in an assay buffer.
-
Compound Addition: A serial dilution of this compound (typically dissolved in DMSO) is added to the wells. Control wells contain DMSO only.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A stop solution containing a chelating agent (e.g., EDTA) is added to terminate the reaction. The fluorescence is measured using a plate reader. The degree of inhibition is calculated by comparing the fluorescence in the compound-treated wells to the control wells.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percent inhibition against the compound concentration.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Potential Signaling Pathways
Given the predicted activity of this compound as a kinase inhibitor, it could potentially modulate various signaling pathways critical for cancer cell proliferation and survival.
Caption: Potential mechanism of action via RTK signaling inhibition.
Conclusion
While direct experimental data for this compound is not extensively available, the analysis of its core structure and the activities of related substituted indolin-2-ones strongly suggests its potential as a valuable scaffold in drug discovery. Its predicted activities as a kinase inhibitor and antimicrobial agent make it a compelling candidate for further investigation. The proposed synthetic and experimental workflows provide a foundational guide for researchers to explore the therapeutic potential of this novel compound. Further studies are warranted to elucidate its precise biological activities and mechanisms of action.
References
Technical Guide: 6-Bromo-4-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-fluoroindolin-2-one, a halogenated indolin-2-one derivative of interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors. This document details the physicochemical properties, a proposed synthetic route, and the predicted biological activity of this compound, drawing parallels with structurally related compounds with known therapeutic applications. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. A proposed signaling pathway that this class of compounds may inhibit is also visualized.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Weight | 230.03 g/mol | [1] |
| Chemical Formula | C₈H₅BrFNO | [1] |
| CAS Number | 1000341-00-3 | [1] |
| Appearance | Off-white to light brown solid (Predicted) | [2] |
| Boiling Point | 315.1±22.0 °C (Predicted for indole precursor) | [2] |
| Density | 1.750±0.06 g/cm³ (Predicted for indole precursor) | [2] |
| pKa | 15.47±0.30 (Predicted for indole precursor) | [2] |
| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) | [2] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The proposed synthesis is a two-stage process, starting from commercially available 4-bromo-2-fluoro-6-nitrotoluene. The first stage involves the formation of the indole ring, and the second stage is the oxidation of the indole to the desired indolin-2-one.
References
Synthesis of 6-Bromo-4-fluoroindolin-2-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust two-step synthesis pathway for 6-bromo-4-fluoroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the initial formation of a substituted indole intermediate, followed by a selective oxidation to yield the target indolin-2-one (also known as an oxindole). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to facilitate understanding and replication.
Overall Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step is the construction of the indole ring system to form 6-bromo-4-fluoro-1H-indole from a commercially available nitrotoluene derivative. The second step involves the selective oxidation of the C2 position of the indole ring to afford the desired this compound.
Caption: Two-step synthesis pathway to this compound.
Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indole
The initial step focuses on the preparation of the key intermediate, 6-bromo-4-fluoro-1H-indole. The synthesis commences with 4-bromo-2-fluoro-6-nitrotoluene and proceeds through a reaction with N,N-dimethylformamide diisopropyl acetal, followed by a reductive cyclization using iron powder.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 6-bromo-4-fluoro-1H-indole as reported in the literature.[1]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Weight/Volume | Yield (%) | Purity (%) |
| 4-Bromo-2-fluoro-6-nitrotoluene | C₇H₄BrFNO₂ | 234.02 | 5.56 | 1.3 g | - | - |
| N,N-Dimethylformamide diisopropyl acetal | C₉H₂₁NO₂ | 175.27 | 12.22 | 2.6 mL | - | - |
| Triethylamine | C₆H₁₅N | 101.19 | 6.11 | 0.85 mL | - | - |
| Iron Powder | Fe | 55.85 | 111.0 | 6.2 g | - | - |
| 6-Bromo-4-fluoro-1H-indole | C₈H₅BrFN | 214.04 | 3.75 | 814 mg | 68 | 99 |
Experimental Protocol
The following workflow details the experimental procedure for the synthesis of 6-bromo-4-fluoro-1H-indole.[1]
Caption: Workflow for the synthesis of 6-Bromo-4-fluoro-1H-indole.
Step 2: Oxidation to this compound
The second step involves the selective oxidation of the 2-position of the indole ring of 6-bromo-4-fluoro-1H-indole to yield the target oxindole. While a specific protocol for this substrate is not detailed in the searched literature, a general and reliable method for the oxidation of indoles to oxindoles involves the use of N-Bromosuccinimide (NBS) in a polar solvent system.
Proposed Experimental Protocol
The following is a proposed experimental protocol for the oxidation step, based on established methodologies for similar transformations.
Caption: Proposed workflow for the oxidation of 6-Bromo-4-fluoro-1H-indole.
This technical guide outlines a viable and detailed synthetic route to this compound. The protocols and data provided are intended to be a valuable resource for chemists in the pharmaceutical and life sciences sectors, enabling the synthesis of this and structurally related molecules for further research and development.
References
Spectral Analysis of 6-Bromo-4-fluoroindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted Spectral Data
The following tables summarize the predicted spectral data for 6-Bromo-4-fluoroindolin-2-one. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.5 | br s | - | NH |
| ~ 7.1 - 7.3 | d | ~ 8 - 9 | H-7 |
| ~ 6.8 - 7.0 | d | ~ 9 - 10 | H-5 |
| ~ 3.6 | s | - | CH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (C-2) |
| ~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | C-F (C-4) |
| ~ 145 | C-NH (C-7a) |
| ~ 130 | C-H (C-7) |
| ~ 120 (d, ³JCF ≈ 5-10 Hz) | C-Br (C-6) |
| ~ 115 (d, ²JCF ≈ 20-25 Hz) | C-5 |
| ~ 110 | C-3a |
| ~ 35 | CH₂ (C-3) |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3200 - 3300 | N-H stretch |
| ~ 1700 - 1720 | C=O stretch (amide) |
| ~ 1600 - 1620 | C=C stretch (aromatic) |
| ~ 1200 - 1300 | C-F stretch |
| ~ 600 - 700 | C-Br stretch |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 231/233 | [M]⁺, Isotopic pattern for one bromine atom |
| 203/205 | [M - CO]⁺ |
| 124 | [M - Br - CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral analysis of compounds in the indolin-2-one class.
Synthesis of Substituted Indolin-2-ones
A general synthetic route to substituted indolin-2-ones involves the cyclization of an appropriate N-substituted 2-chloroacetamide derivative. For this compound, a plausible starting material would be 2-amino-5-bromo-3-fluorotoluene, which would undergo a series of reactions including diazotization, Sandmeyer reaction to introduce a cyano group, followed by reduction and cyclization.
Example Protocol: Synthesis of a 3,3-disubstituted indolin-2-one
-
To a solution of the desired indolin-2-one (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (2.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (2.2 eq) and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) and pressing the mixture into a thin transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small organic molecules.
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of a target compound like this compound to its full spectral characterization.
This guide provides a foundational understanding of the spectral characterization of this compound. For definitive structural confirmation, the synthesis of the compound followed by the experimental acquisition of the spectral data as outlined in the protocols is essential.
starting materials for 6-Bromo-4-fluoroindolin-2-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic pathways for 6-Bromo-4-fluoroindolin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document provides a detailed examination of starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through a two-step sequence commencing with the commercially available 4-bromo-2-fluoroaniline . This primary route involves an initial N-acylation followed by an intramolecular cyclization. An alternative, though less direct, pathway can be conceptualized starting from 4-bromo-2-fluoro-6-nitrotoluene .
Primary Synthetic Route: From 4-Bromo-2-fluoroaniline
This robust and widely applicable method consists of two key transformations:
-
N-Acylation: Reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride in the presence of a base to yield the intermediate, N-(4-bromo-2-fluorophenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: Subsequent ring closure of the chloroacetamide intermediate, typically via a Friedel-Crafts reaction, to afford the target this compound.
6-Bromo-4-fluoroindolin-2-one IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-fluoroindolin-2-one is a halogenated derivative of the indolinone core structure. The indolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of bromine and fluorine atoms to the aromatic ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a potential synthetic route, and predicted biological activities based on structurally related compounds.
Chemical Identity
-
IUPAC Name: 6-bromo-4-fluoro-1,3-dihydroindol-2-one[1]
-
Synonyms: 6-Bromo-4-fluoro-2-oxyindole, 6-bromo-4-fluoro-1,3-dihydroindol-2-one, 6-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one[1]
-
CAS Number: 1000341-00-3[1]
-
Chemical Structure:
Smiles: C1C2=C(C=C(C=C2F)Br)NC1=O[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and the closely related compound 6-bromo-4-fluoro-1H-indole are presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFNO | [1] |
| Molecular Weight | 230.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (for related 6-bromo-4-fluoro-1H-indole) | ≥97% | [2] |
| Storage Conditions (for related 6-bromo-4-fluoro-1H-indole) | Inert atmosphere, 2-8°C |
Synthesis Protocol
Synthesis of 6-bromo-4-fluoro-1H-indole [3]
This synthesis proceeds in two main steps: a condensation reaction followed by a reductive cyclization.
Step 1: Condensation of 4-bromo-2-fluoro-6-nitrotoluene
-
To a dry 100 mL round-bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol, 1 eq.), N,N-dimethylformamide diisopropyl acetal (2.6 mL, 12.22 mmol, 2.2 eq.), triethylamine (0.85 mL, 6.11 mmol, 1.1 eq.), and anhydrous DMF (5 mL).
-
Stir the mixture at 130 °C for 2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
Step 2: Reductive Cyclization
-
Dissolve the residue from Step 1 in a solvent mixture of toluene (30 mL) and acetic acid (40 mL).
-
To this solution, add iron powder (6.2 g, 111.0 mmol, 20 eq.) and silica gel (6 g).
-
The resulting dark red mixture is heated to 100 °C with vigorous stirring and maintained for 30 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (EtOAc) and filtered. The solid is washed thoroughly with EtOAc.
-
The combined filtrates are washed sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (20% DCM in hexane) to afford 6-bromo-4-fluoro-1H-indole.
Predicted Biological Activity
Direct experimental data on the biological activity of this compound is limited. However, based on the activities of structurally similar halogenated indolinone and indole derivatives, the following potential biological activities can be predicted:
-
Cytotoxic and Antineoplastic Activity: Halogenated isatin (indoline-2,3-dione) derivatives are known to exhibit potent cytotoxic effects against various cancer cell lines.[4] The presence of electron-withdrawing groups like bromine and fluorine on the aromatic ring can enhance this activity.
-
Antimicrobial Activity: Isatin derivatives have demonstrated a broad spectrum of antimicrobial activity.[4] Furthermore, 6-bromoindolglyoxylamido derivatives have been reported as antimicrobial agents, suggesting that the 6-bromoindole moiety is a key pharmacophore for this activity.[5]
-
Enzyme Inhibition: The isatin scaffold is a known inhibitor of several enzymes. Fluorinated isatin derivatives have been identified as potent inhibitors of caspases, which are key enzymes in apoptosis.[4] Additionally, isatin and its analogs have been studied for their inhibitory activity against monoamine oxidases (MAO).[4]
These predicted activities suggest that this compound is a promising candidate for further investigation in oncology and infectious disease research.
Visualizations
The following diagram illustrates the synthetic pathway for 6-bromo-4-fluoro-1H-indole, a likely precursor or structurally related compound to this compound.
Caption: Synthesis pathway of 6-bromo-4-fluoro-1H-indole.
References
- 1. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 6-BROMO-4-FLUORO INDOLE | 885520-59-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 6-Bromo-4-fluoroindolin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guide will focus on two key types of solubility measurements: thermodynamic solubility and kinetic solubility. Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when excess solid is present and the system is at equilibrium.[1] It is a critical parameter for pre-formulation studies.[2][3] Kinetic solubility, on the other hand, is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early drug discovery.[2][4][5][6]
Data Presentation: A Template for Your Results
As you generate experimental data, it is recommended to organize it in a structured format for easy comparison. The following table serves as a template for recording the solubility of 6-Bromo-4-fluoroindolin-2-one in various organic solvents at different temperatures.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| e.g., Ethanol | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., Acetone | 25 | Shake-Flask | |||
| e.g., Isopropanol | 25 | Shake-Flask | |||
| e.g., DMSO | 25 | Kinetic | Initial stock | ||
| e.g., Acetonitrile | 25 | Shake-Flask |
Experimental Protocols
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability.[1] The principle involves mixing an excess amount of the solid compound with the solvent of interest until equilibrium is reached.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to prevent undissolved particles from interfering with the concentration measurement.
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.
-
A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[4][5][6]
-
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds under non-equilibrium conditions.[2] These assays are particularly useful in early drug discovery for rapid screening. A common approach involves preparing a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) and then diluting it into an aqueous or organic medium.
Materials and Equipment:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
The organic solvent of interest
-
Microtiter plates (96-well)
-
Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)
-
Filtration plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).[4]
-
Sample Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Then, add the organic solvent of interest to each well.[7]
-
Incubation: Mix the contents and incubate the plate for a defined period (e.g., 1 to 2 hours) at a controlled temperature.[7]
-
Precipitation Detection: The formation of a precipitate indicates that the compound's solubility has been exceeded. This can be detected by measuring the turbidity of the solution using a nephelometer (light scattering).[2]
-
Quantification (Filtration Method): Alternatively, after incubation, the solutions can be passed through a filter plate to separate the undissolved solid.[8] The concentration of the dissolved compound in the filtrate is then determined using a UV-Vis plate reader.[5][7] The solubility is calculated based on a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Guide: 6-Bromo-4-fluoroindolin-2-one - Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-4-fluoroindolin-2-one, a heterocyclic compound of interest in chemical synthesis and drug discovery. The information presented herein is intended to support laboratory research and development activities.
Physicochemical Properties
This compound is a solid organic compound.[1] While specific experimental data for several of its physical properties are not extensively reported in the literature, the available information and data for structurally related compounds are summarized below.
Identified Properties of this compound
The following table outlines the established properties of this compound.
| Property | Value | Source |
| CAS Number | 1000341-00-3 | [1][2] |
| Chemical Formula | C₈H₅BrFNO | [1][2] |
| Molecular Weight | 230.03 g/mol | [1] |
| IUPAC Name | 6-bromo-4-fluoro-1,3-dihydroindol-2-one | [1] |
| Synonyms | 6-Bromo-4-fluoro-2-oxyindole, 6-bromo-4-fluoro-1,3-dihydroindol-2-one, 6-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not available | [1] |
| Density | Not available | [1] |
Predicted Properties of a Structurally Related Analog
For reference, the following table includes predicted data for the related compound, 6-Bromo-4-fluoro-1H-indole (CAS: 885520-59-2). These values are computationally derived and should be considered as estimates.
| Property | Predicted Value | Source |
| Boiling Point | 315.1 ± 22.0 °C | [3] |
| Density | 1.750 ± 0.06 g/cm³ | [3] |
| pKa | 15.47 ± 0.30 | [3] |
| Appearance | Off-white to light brown solid | [3] |
Stability and Handling
Proper handling and storage are crucial for maintaining the integrity and safety of this compound.
Chemical Stability
This compound is stable under recommended storage conditions.[4]
Storage and Handling Recommendations
| Condition | Recommendation | Source |
| Storage | Keep container tightly closed in a dry and well-ventilated place. For long-term storage, consider an inert atmosphere (nitrogen or argon) at 2-8°C, a common practice for its indole analog. | [3][4] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid the formation of dust and aerosols. Use in a well-ventilated area. Avoid contact with skin and eyes. | [4] |
| Personal Protective Equipment | Wear appropriate PPE, including safety glasses with side-shields and chemical-resistant gloves. | [4] |
| Incompatible Materials | Strong oxidizing agents. Strong acids and bases should also be considered as potentially incompatible based on data for similar compounds. | [5] |
| Hazardous Decomposition | The nature of decomposition products is not fully known. | [4] |
The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.
Recommended Experimental Protocols
While specific experimental determinations for the physical properties of this compound are not detailed in the available literature, standard analytical methods can be employed.
Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Stability Assessment (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.
-
Instrumentation: Place the sample pan in the TGA furnace.
-
Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C per minute) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Interpretation: Analyze the resulting TGA curve to identify the onset of decomposition, indicated by a significant loss of mass.
Signaling Pathways and Biological Activity
Currently, there is no available information in the reviewed literature detailing the involvement of this compound in specific biological signaling pathways. Further research is required to elucidate its pharmacological and biological activities.
The diagram below illustrates a logical workflow for investigating the potential biological activity of a novel compound like this compound.
References
Methodological & Application
Application Notes and Protocols for 6-Bromo-4-fluoroindolin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-fluoroindolin-2-one is a halogenated oxindole derivative poised to be a valuable and versatile starting material in the synthesis of potent and selective kinase inhibitors. The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs and numerous clinical candidates targeting a variety of protein kinases.[1][2][3] The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position offers unique synthetic and pharmacological advantages. The bromine serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[4][5] The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds. This document provides detailed application notes and protocols for the utilization of this compound in a drug discovery context, particularly for the development of novel kinase inhibitors for cancer therapy and other indications.[1][6]
Potential Applications in Kinase Inhibitor Synthesis
The primary application of this compound is as a key intermediate for the synthesis of 3-substituted indolin-2-one derivatives, a class of compounds known to inhibit various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, as well as other kinases like Aurora kinases.[6][7][8][9] The general structure of these inhibitors consists of the indolin-2-one core, which typically binds to the hinge region of the kinase ATP-binding pocket, and a 3-substituent that occupies the hydrophobic region of the active site.
A plausible synthetic route involves a Knoevenagel condensation of this compound with a suitable aldehyde to form the exocyclic double bond at the 3-position, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction at the 6-position to introduce further diversity.
Data Presentation: Representative Indolin-2-one Based Kinase Inhibitors
The following table summarizes the biological activity of several well-known indolin-2-one-based kinase inhibitors, illustrating the potential of derivatives that could be synthesized from this compound.
| Compound Name | Target Kinase(s) | IC50 (nM) | Therapeutic Application |
| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, RET | 2-50 | Renal Cell Carcinoma, GIST |
| Nintedanib | VEGFR, FGFR, PDGFR | 13-34 | Idiopathic Pulmonary Fibrosis, NSCLC |
| SU5416 (Semaxanib) | VEGFR-2 | 900 | Investigational (Anti-angiogenesis) |
| Axitinib | VEGFR-1, -2, -3 | 0.1-0.2 | Renal Cell Carcinoma |
| Toceranib | PDGFR, VEGFR, c-KIT | 5-100 | Veterinary Oncology (Mast Cell Tumors) |
Data compiled from publicly available sources and scientific literature.
Experimental Protocols
Protocol 1: Synthesis of a (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one Intermediate
This protocol describes a general procedure for the Knoevenagel condensation, a key step in the synthesis of many indolin-2-one-based kinase inhibitors.
Materials:
-
This compound
-
1H-pyrrole-2-carboxaldehyde
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add 1H-pyrrole-2-carboxaldehyde (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one intermediate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Suzuki Cross-Coupling for Derivatization at the 6-Position
This protocol outlines a general method for introducing aryl or heteroaryl groups at the 6-position of the indolin-2-one core.
Materials:
-
(Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
2M Sodium carbonate solution
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the bromo-intermediate (1.0 eq) and the boronic acid (1.2 eq) in a mixture of 1,4-dioxane and 2M sodium carbonate solution (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the mixture to 80-90 °C under a nitrogen or argon atmosphere and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted indolin-2-one derivative.
Visualizations
Signaling Pathway
Caption: Inhibition of VEGFR signaling by an indolin-2-one derivative.
Experimental Workflow
References
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-4-fluoroindolin-2-one in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-4-fluoroindolin-2-one as a key building block in the development of potent kinase inhibitors. The protocols and data presented herein are based on established methodologies for analogous compounds and are intended to serve as a guide for the synthesis and evaluation of novel inhibitors targeting key signaling pathways implicated in cancer.
Introduction
The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its ability to mimic the adenine moiety of ATP allows for competitive binding to the kinase active site. Substitutions on the indolin-2-one ring are crucial for modulating potency and selectivity. The presence of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indolin-2-one core in this compound offers unique opportunities for synthetic diversification and fine-tuning of biological activity. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties, while the fluorine atom can enhance binding affinity and modulate pharmacokinetic properties.
This document focuses on the application of this compound in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase, both of which are critical targets in oncology drug discovery.
Data Presentation: Inhibitory Activity of 6-Substituted Indolin-2-one Derivatives
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 6-bromoindolin-2-one, a close structural analog of this compound. This data provides a strong rationale for the potential of this compound derivatives as potent kinase inhibitors.
Table 1: In Vitro Inhibitory Activity against Aurora B Kinase
| Compound ID | Modification at 6-position | Target Kinase | IC50 (nM)[1][2] |
| 1a | 4-hydroxyphenyl | Aurora B | 84.4 |
| 1b | 4-(cyclopropylcarbamoyl)phenyl | Aurora B | 16.2 |
| 1c | 4-(cyclopropylurea)phenyl | Aurora B | 10.5 |
Table 2: In Vitro Inhibitory Activity against VEGFR-2
| Compound ID | Modification at 6-position | Target Kinase | IC50 (µM)[3] |
| 2a | Phenyl | VEGFR-2 | >10 |
| 2b | 4-Chlorophenyl | VEGFR-2 | 0.160 |
| 2c | 4-Methoxyphenyl | VEGFR-2 | 0.358 |
| 2d | 4-(Dimethylamino)phenyl | VEGFR-2 | 0.087 |
Experimental Protocols
The following protocols describe a general two-step synthetic sequence for the preparation of kinase inhibitors from this compound.
Protocol 1: Knoevenagel Condensation to form (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one
This protocol is adapted from the synthesis of the analogous 6-bromoindolin-2-one derivative.[1]
Materials:
-
This compound
-
1H-pyrrole-2-carboxaldehyde
-
Toluene
-
Piperidine
-
Glacial Acetic Acid
Procedure:
-
To a solution of this compound (1.0 equiv) and 1H-pyrrole-2-carboxaldehyde (1.0 equiv) in toluene, add a catalytic amount of piperidine and glacial acetic acid.
-
Heat the reaction mixture at 80-90 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one.
Protocol 2: Suzuki Coupling for Diversification
This protocol describes a general method for the Suzuki coupling of the bromo-intermediate with various arylboronic acids.
Materials:
-
(Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one
-
Arylboronic acid (1.2 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a degassed mixture of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromo-4-fluoroindolin-2-one (1.0 equiv), the respective arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a mixture of 1,4-dioxane and water (4:1), add Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired kinase inhibitor.
Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Aurora B Kinase Signaling in Mitosis and Point of Inhibition.
Experimental Workflow
Caption: General workflow for synthesis and evaluation.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 6-Bromo-4-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-fluoroindolin-2-one is a valuable synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of a bromine atom at the C6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the generation of diverse chemical libraries for drug discovery. The resulting 6-aryl-4-fluoroindolin-2-one scaffold is a key pharmacophore in a variety of potent and selective kinase inhibitors, notably targeting Aurora and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases, which are implicated in cancer progression.[1][2][3][4] This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, along with data on expected yields and a discussion of the relevant biological signaling pathways.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki coupling of 6-bromo-substituted indolin-2-one precursors with various arylboronic acids under optimized conditions. While specific yields for this compound may vary, this data provides a reasonable expectation of reaction efficiency.
| Arylboronic Acid | Structure | Product | Representative Yield (%) |
| Phenylboronic acid | 4-Fluoro-6-phenylindolin-2-one | 85-95 | |
| 4-Methoxyphenylboronic acid | 4-Fluoro-6-(4-methoxyphenyl)indolin-2-one | 90-98 | |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Fluoro-6-(4-(trifluoromethyl)phenyl)indolin-2-one | 75-85 | |
| Pyridin-3-ylboronic acid | 4-Fluoro-6-(pyridin-3-yl)indolin-2-one | 70-80 |
Note: Yields are representative and based on similar Suzuki coupling reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration of the substrate is typically in the range of 0.1-0.2 M.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) or heat in a microwave reactor (e.g., 100-140 °C for 15-60 minutes).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-fluoroindolin-2-one product.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.
Signaling Pathway Inhibition
Many 6-arylindolin-2-one derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, and serine/threonine kinases like Aurora B, which are crucial for cancer cell proliferation and survival.[1][2][3][5]
Caption: Inhibition of VEGFR-2 and Aurora B kinase signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 6-Bromo-4-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 6-bromo-4-fluoroindolin-2-one, a key transformation in the synthesis of various biologically active compounds. The procedures outlined below are based on established copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions, adapted for this specific substrate.
Introduction
The N-arylation of the indolin-2-one scaffold is a critical step in the development of novel therapeutics, particularly in the field of kinase inhibitors. The introduction of an aryl group at the N1 position can significantly modulate the pharmacological properties of the molecule. This compound is a valuable starting material, offering multiple points for diversification. This document presents two reliable and adaptable protocols for its N-arylation.
Key Reaction Pathways
The two primary methods for the N-arylation of amides and lactams are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds. Modern variations utilize ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.[1]
-
Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for C-N bond formation.[2] It often employs bulky, electron-rich phosphine ligands to achieve high efficiency.[3]
Experimental Protocols
Two distinct protocols are provided below, offering flexibility in terms of catalyst system and reaction conditions.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)
This protocol is adapted from established procedures for the N-arylation of oxindoles using a copper(I) iodide catalyst and a diamine ligand.[4]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Ligand Addition: Add anhydrous dioxane or toluene (to achieve a concentration of 0.1-0.2 M) via syringe, followed by the addition of trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 equiv.) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is based on general Buchwald-Hartwig amination conditions, which are widely applicable to a range of amine and aryl halide coupling partners.[2][5]
Materials:
-
This compound
-
Aryl bromide or aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.025 equiv.), Xantphos (0.05 equiv.), and the base (Cs₂CO₃, 2.0 equiv. or NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: If not in a glovebox, seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous dioxane or toluene (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.
Data Presentation
The following table summarizes typical reaction parameters for the N-arylation of oxindole derivatives based on literature precedents. These serve as a starting point for the optimization of the N-arylation of this compound.
| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Palladium-Catalyzed |
| Catalyst | Copper(I) iodide (CuI) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Xantphos |
| Base | Potassium phosphate (K₃PO₄) | Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) |
| Solvent | Dioxane or Toluene | Dioxane or Toluene |
| Temperature | 110 °C | 100-110 °C |
| Reaction Time | 24 hours | 12-24 hours |
| Typical Yields | Moderate to High | Good to Excellent |
Visualizations
Experimental Workflow for N-Arylation
The following diagram illustrates the general workflow for the N-arylation of this compound.
Caption: General experimental workflow for the N-arylation of this compound.
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Copper-Catalyzed N-Arylation (Ullmann Condensation).
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Proposed catalytic cycle for the Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination).
References
Application Notes and Protocols: Synthesis of Spirocyclic Oxindoles from 6-Bromo-4-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic oxindoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and presence in numerous natural products and pharmaceuticals. This document provides a detailed protocol for the synthesis of spirocyclic oxindoles utilizing 6-Bromo-4-fluoroindolin-2-one as a key starting material. The methodology is based on a well-established and versatile [3+2] cycloaddition reaction, a powerful tool for constructing complex molecular architectures.[1][2] These protocols are intended to guide researchers in the efficient synthesis and exploration of novel spirooxindole derivatives for potential applications in drug discovery and development.
Introduction
The oxindole scaffold is a privileged structural motif in medicinal chemistry, and its spirocyclic analogues have garnered significant attention due to their unique three-dimensional structures and broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3][4][5] The synthesis of these complex structures often presents a considerable challenge. Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction of azomethine ylides with dipolarophiles has emerged as a highly efficient and stereoselective method for the construction of pyrrolidinyl-spirooxindole frameworks.[1][6][7]
This application note details a proposed synthetic route to novel spirocyclic oxindoles starting from this compound. The presence of bromine and fluorine substituents on the oxindole core offers valuable handles for further chemical modifications and the potential to modulate the biological activity of the final compounds.
Reaction Scheme
A proposed general reaction scheme for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives from this compound is depicted below. This involves the in-situ generation of an azomethine ylide from the condensation of this compound with an amino acid (e.g., L-proline or sarcosine), which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound.[1]
Caption: Proposed reaction pathway for the synthesis of spirocyclic oxindoles.
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolizidine-Fused Spirooxindole Derivative
This protocol describes a one-pot, three-component reaction for the synthesis of a pyrrolizidine-fused spirooxindole derivative.
Materials:
-
This compound
-
L-Proline
-
(E)-1,3-diphenylprop-2-en-1-one (Chalcone)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus with silica gel (230-400 mesh)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 244 mg).
-
Add L-proline (1.3 mmol, 150 mg) and (E)-1,3-diphenylprop-2-en-1-one (1.0 mmol, 208 mg) to the flask.
-
Add 20 mL of anhydrous methanol to the reaction mixture.
-
Stir the suspension at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 5-8 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.
-
A solid precipitate may form. If so, collect the solid by vacuum filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure spirocyclic oxindole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR).
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis described in Protocol 1. Yields and reaction times are based on typical values reported for similar transformations in the literature.[1]
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Weight (mg) |
| This compound | 1.0 | 244.04 | 1.0 | 244 |
| L-Proline | 1.3 | 115.13 | 1.3 | 150 |
| (E)-1,3-diphenylprop-2-en-1-one | 1.0 | 208.26 | 1.0 | 208 |
| Product | - | 547.43 | - | - |
| Parameter | Value | |||
| Solvent | Methanol | |||
| Reaction Time | 5-8 hours | |||
| Hypothetical Yield | 75% |
Experimental Workflow
The general workflow for the synthesis and characterization of the target spirocyclic oxindoles is outlined below.
Caption: General experimental workflow for spirooxindole synthesis.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Use caution when heating solvents to reflux.
Conclusion
The protocol described provides a robust and adaptable method for the synthesis of novel spirocyclic oxindoles from this compound. This approach leverages the efficiency of multicomponent reactions to generate structurally complex molecules in a single step.[8] The resulting compounds, with their unique substitution pattern, are promising candidates for biological screening and further derivatization in the pursuit of new therapeutic agents. Researchers can modify the amino acid and dipolarophile components to create a diverse library of spirooxindole derivatives for structure-activity relationship (SAR) studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
6-Bromo-4-fluoroindolin-2-one: A Versatile Scaffold for Bioactive Molecules
Introduction:
6-Bromo-4-fluoroindolin-2-one is a halogenated oxindole derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of bromine and fluorine atoms, provide medicinal chemists with valuable tools for modulating the pharmacokinetic and pharmacodynamic properties of synthesized molecules. This versatile scaffold has been instrumental in the development of potent kinase inhibitors and other bioactive compounds, most notably the multi-targeted kinase inhibitor, Nintedanib. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, aimed at researchers, scientists, and drug development professionals.
Application Notes
The indolin-2-one core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The incorporation of bromine and fluorine substituents in this compound offers several advantages:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atom can influence the acidity of the N-H proton, affecting its hydrogen bonding capabilities. The bromine atom provides a site for further functionalization through cross-coupling reactions and can also enhance binding affinity through halogen bonding.
-
Kinase Inhibition: The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have shown significant inhibitory activity against key kinases involved in cancer and other diseases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
-
Anti-inflammatory and Antimicrobial Potential: Bromoindole derivatives have been reported to possess anti-inflammatory and antimicrobial properties, suggesting that this compound could serve as a starting material for the development of novel agents in these therapeutic areas.
Bioactive Molecules Derived from this compound
Kinase Inhibitors
The most prominent application of this compound is in the synthesis of Nintedanib, a potent triple angiokinase inhibitor.
Nintedanib:
Nintedanib is an orally available small molecule that targets VEGFR, FGFR, and PDGFR, all of which play crucial roles in angiogenesis and tumor growth.[1][2] By inhibiting these kinases, Nintedanib effectively cuts off the blood supply to tumors and hinders their proliferation.
Quantitative Data for Nintedanib:
| Target Kinase | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Signaling Pathways Targeted by Nintedanib:
The inhibition of VEGFR, FGFR, and PDGFR by Nintedanib disrupts several downstream signaling cascades critical for cell proliferation, migration, and survival. These pathways include the RAS-MAPK-ERK and PI3K-AKT signaling pathways.[2]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.
Other Potential Applications
While Nintedanib is the most well-documented example, the this compound scaffold holds promise for the development of other bioactive molecules:
-
Selective Kinase Inhibitors: By modifying the substituents at the 3-position and the oxindole nitrogen, it is possible to develop inhibitors with selectivity for other kinase families.
-
Anti-inflammatory Agents: The bromoindole core has been associated with anti-inflammatory activity.[3] Derivatives of this compound could be explored for their potential to modulate inflammatory pathways.
-
Antimicrobial Agents: Certain bromoindole derivatives have demonstrated antimicrobial and antibiotic-enhancing properties.[4] This suggests a potential avenue for developing new treatments for infectious diseases.
Experimental Protocols
The key synthetic transformation to generate diverse bioactive molecules from this compound is the Knoevenagel condensation at the C3-position. This reaction introduces a variety of substituents that can interact with different biological targets.
General Protocol for Knoevenagel Condensation
This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., anisaldehyde, 4-chlorobenzaldehyde)
-
Piperidine or another suitable base (e.g., pyrrolidine)
-
Ethanol or another suitable solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add the aromatic aldehyde (1-1.2 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Caption: Knoevenagel condensation workflow.
Synthesis of Nintedanib Intermediate
This protocol outlines a key step in the synthesis of Nintedanib, demonstrating the application of the Knoevenagel condensation.
Materials:
-
6-Carbomethoxy-4-fluoro-2-oxindole (a derivative of the core structure)
-
1-(4-Aminophenyl)-3-dimethylaminopropan-1-one
-
Acetic acid
-
Ethanol
Procedure:
-
A mixture of 6-carbomethoxy-4-fluoro-2-oxindole and 1-(4-aminophenyl)-3-dimethylaminopropan-1-one in a mixture of ethanol and acetic acid is heated to reflux.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with ethanol and dried to yield the desired intermediate.
Note: The synthesis of Nintedanib involves multiple steps, and this protocol represents a crucial condensation reaction. The starting 6-carbomethoxy-4-fluoro-2-oxindole can be prepared from this compound through appropriate functional group transformations.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its application in the development of the multi-kinase inhibitor Nintedanib highlights its significance in modern drug discovery. The presence of halogen atoms provides opportunities for fine-tuning the pharmacological properties of the resulting compounds. The straightforward reactivity of the indolin-2-one core, particularly through Knoevenagel condensation, allows for the creation of diverse chemical libraries for screening against various biological targets. Further exploration of this scaffold is likely to yield novel therapeutic agents for a multitude of diseases.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.scirea.org [article.scirea.org]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Bromo-4-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for various palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-4-fluoroindolin-2-one as a key building block. The methodologies outlined below are essential for the synthesis of novel substituted 4-fluoroindolin-2-one derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable starting material for the synthesis of a diverse range of functionalized oxindole scaffolds. The presence of a bromine atom at the 6-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, alkyl, and amino substituents. The fluorine atom at the 4-position can enhance the metabolic stability and binding affinity of the resulting molecules, making them attractive candidates for drug development. This document details protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as aminocarbonylation reactions involving this substrate.
Synthesis of this compound
The starting material, this compound, can be synthesized from 2-(4-bromo-2-fluoro-6-nitrophenyl)ethan-1-ol. The synthesis involves a reduction of the nitro group followed by cyclization.
Experimental Protocol: Synthesis of this compound
A solution of 2-(4-bromo-2-fluoro-6-nitrophenyl)ethan-1-ol (53 mg, 0.2 mmol) is prepared in a suitable solvent such as dichloromethane (DCM). The reaction is carried out under appropriate reducing conditions to facilitate the conversion of the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the indolin-2-one ring system. Following the reaction, the product is purified by column chromatography on silica gel using DCM as the eluent to afford this compound as a faint gray solid (40 mg, 88% yield).[1]
Characterization Data: ¹H NMR (400 MHz, DMSO-d₆): δ 10.71 (br, s, 1H, NH).[1]
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide generalized protocols for key palladium-catalyzed reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between the 6-position of the indolin-2-one core and various aryl or vinyl boronic acids or esters.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
The reaction mixture is stirred and heated to a temperature ranging from 80-120 °C.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl- or 6-vinyl-4-fluoroindolin-2-one.
Data Summary (Hypothetical Yields based on typical Suzuki reactions):
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 92 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 8 | 78 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow
Heck Reaction
The Heck reaction enables the formation of a carbon-carbon bond between the 6-position of the indolin-2-one and an alkene, typically leading to the formation of a styrenyl-type derivative.
Generalized Experimental Protocol: Heck Reaction
-
To a reaction vessel, add this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., P(o-tolyl)₃, PPh₃) if required, and a base (e.g., Et₃N, K₂CO₃).
-
The vessel is flushed with an inert gas.
-
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene) is added.
-
The mixture is heated to a temperature between 80-140 °C until the starting material is consumed.
-
After cooling, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification by column chromatography provides the 6-alkenyl-4-fluoroindolin-2-one product.
Data Summary (Hypothetical Yields based on typical Heck reactions):
| Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 100 | 24 | 75 |
| Styrene | Pd(OAc)₂/P(o-tolyl)₃ (3) | K₂CO₃ (2.5) | Acetonitrile | 120 | 18 | 68 |
| 4-Vinylpyridine | Pd/C (10) | Et₃N (3) | Toluene | 110 | 24 | 60 |
Experimental Workflow: Heck Reaction
Caption: Heck Reaction Workflow
Buchwald-Hartwig Amination
This reaction allows for the formation of a carbon-nitrogen bond, coupling an amine with the 6-position of the indolin-2-one.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).
-
The amine (1.1-1.5 equiv) is added, followed by an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
The tube is sealed and the reaction mixture is heated with vigorous stirring at a temperature typically between 80-110 °C.
-
After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the 6-amino-4-fluoroindolin-2-one derivative.
Data Summary (Hypothetical Yields based on typical Buchwald-Hartwig aminations):
| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 90 |
| Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 82 |
| Benzylamine | Pd₂(dba)₃/SPhos (1/2) | K₃PO₄ (3) | Toluene | 90 | 16 | 88 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between the 6-position of the indolin-2-one and a terminal alkyne.
Generalized Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added.
-
The terminal alkyne (1.1-1.5 equiv) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction mixture is then quenched with an aqueous solution (e.g., saturated NH₄Cl) and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to give the 6-alkynyl-4-fluoroindolin-2-one.
Data Summary (Hypothetical Yields based on typical Sonogashira couplings):
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 80 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 85 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 24 | 77 |
Experimental Workflow: Sonogashira Coupling
Caption: Sonogashira Coupling Workflow
Palladium-Catalyzed Aminocarbonylation
This reaction introduces a carboxamide group at the 6-position of the indolin-2-one by reacting it with an amine and carbon monoxide.
Generalized Experimental Protocol: Aminocarbonylation
-
A pressure vessel is charged with this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a phosphine ligand (e.g., dppf, Xantphos), and a base (e.g., Et₃N, DBU).
-
The amine (2.0-3.0 equiv) and a high-boiling point solvent (e.g., DMF, DMSO, or toluene) are added.
-
The vessel is sealed, purged with carbon monoxide, and then pressurized with CO (typically 10-50 bar).
-
The reaction mixture is heated to 80-120 °C and stirred for several hours.
-
After cooling and careful depressurization, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography to afford the 4-fluoroindolin-2-one-6-carboxamide.
Data Summary (Hypothetical Yields based on typical aminocarbonylation reactions):
| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | CO Pressure (bar) | Temp (°C) | Time (h) | Yield (%) |
| Diethylamine | Pd(OAc)₂/dppf (2/4) | Et₃N (3) | Toluene | 20 | 100 | 16 | 88 |
| Piperidine | PdCl₂(dppf) (3) | DBU (2.5) | DMF | 30 | 110 | 24 | 85 |
| N-Methylaniline | Pd(OAc)₂/Xantphos (2/4) | Et₃N (3) | DMSO | 50 | 120 | 20 | 75 |
Experimental Workflow: Aminocarbonylation
Caption: Aminocarbonylation Workflow
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and modular approach to a wide array of substituted 4-fluoroindolin-2-one derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel compounds with potential therapeutic applications. Further optimization of the outlined conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Functionalization of the C6-Bromo Position of Indolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the C6-bromo position of indolinones, a critical scaffold in medicinal chemistry. The strategic modification of this position through modern cross-coupling reactions allows for the synthesis of diverse chemical libraries for drug discovery, particularly in the development of kinase inhibitors.
Introduction
The indolinone core is a privileged scaffold found in numerous biologically active compounds, including several approved drugs. Functionalization at the C6-position is of particular interest as it can significantly modulate the pharmacological properties of these molecules. The presence of a bromine atom at this position provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This document details the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for the derivatization of C6-bromoindolinones.
Key Applications
The functionalization of the C6-bromo position of indolinones is a key strategy in the development of potent and selective kinase inhibitors. Many indolinone-based compounds target receptor tyrosine kinases (RTKs) involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). By modifying the C6-position, researchers can fine-tune the binding affinity, selectivity, and pharmacokinetic properties of these inhibitors.
Experimental Workflows and Signaling Pathways
To facilitate the understanding of the experimental processes and the biological context of these compounds, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by indolinone-based inhibitors.
Application Notes & Protocols: The Role of 4-Fluoro Substitution in Indolin-2-One Reactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the strategic incorporation of a fluorine atom at the 4-position of the indolin-2-one (also known as oxindole) scaffold. The 4-fluoro substitution significantly modulates the molecule's physicochemical properties and biological activity, making it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1]
Application Note 1: Physicochemical and Biological Impact of 4-Fluoro Substitution
The introduction of a fluorine atom at the C-4 position of the indolin-2-one ring is a strategic decision in drug design, primarily due to fluorine's unique properties: high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds. These properties impart significant changes to the scaffold's reactivity, metabolic stability, and target binding affinity.
1.1. Electronic Effects and Reactivity
The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which alters the electron density distribution across the aromatic ring. This has several key consequences:
-
Increased N-H Acidity: The inductive pull of fluorine increases the acidity of the lactam N-H proton. This can enhance the hydrogen bond donating capability of this group, potentially leading to stronger or altered interactions with amino acid residues in a protein's active site.
-
Modulation of Aromatic Reactivity: The electron-withdrawing nature of fluorine deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, influencing synthetic strategies.
-
Reactivity of the C3 Position: The key reaction for creating diversity from the indolin-2-one scaffold is the condensation at the C3 methylene position (e.g., Knoevenagel condensation). The electronic modulation by the 4-fluoro group can influence the reactivity of this position.
Caption: Logical diagram of the 4-fluoro substituent's electronic impact.
1.2. Metabolic Stability and Pharmacokinetics
The carbon-fluorine bond is exceptionally strong and stable. Replacing a C-H bond with a C-F bond at a metabolically susceptible position can prevent oxidative metabolism by cytochrome P450 (CYP) enzymes. This "metabolic blocking" strategy often leads to:
-
Increased Half-Life: Reduced metabolic clearance prolongs the drug's circulation time.
-
Improved Bioavailability: Less first-pass metabolism allows more of the active drug to reach systemic circulation.
-
Enhanced Safety Profile: Prevents the formation of potentially reactive or toxic metabolites.
1.3. Target Binding and Biological Activity
Fluorine's introduction can significantly impact how a molecule interacts with its biological target, such as the ATP-binding pocket of a protein kinase.[2]
-
Binding Affinity: The altered electronic environment can lead to more favorable interactions, such as dipole-dipole or hydrogen bonds, thereby increasing binding affinity and potency.[1]
-
Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, potentially "locking" it into a more bioactive shape for receptor binding.
-
Kinase Selectivity: Subtle changes in the scaffold can alter the selectivity profile, allowing for the design of inhibitors that target specific kinases or kinase families, which is crucial for reducing off-target effects.[3][4] Indolin-2-one derivatives are known to inhibit various receptor tyrosine kinases (RTKs) including VEGFR, PDGFR, and FGF-R.[5]
Data Presentation
Direct quantitative comparisons of 4-fluoroindolin-2-one derivatives with their non-fluorinated analogs are not extensively documented in publicly available literature. The following tables present representative data for the parent compound and related fluoro-substituted isomers (e.g., 5-fluoro) to illustrate the principles discussed.
Table 1: Comparison of Physicochemical Properties
| Property | Indolin-2-one (Oxindole) | 4-Fluoroindolin-2-one | Rationale for Change |
| Molecular Formula | C₈H₇NO | C₈H₆FNO | Addition of Fluorine |
| Molar Mass | 133.15 g/mol | 151.14 g/mol [1] | Mass of Fluorine |
| Melting Point | 123-128 °C[6] | ~145-148 °C (Typical) | Altered crystal lattice energy |
| pKa (N-H) | ~14.77 (Predicted)[6] | < 14.77 (Predicted) | Inductive electron withdrawal by F |
| LogP | ~1.3 (Calculated) | ~1.5 (Calculated) | Fluorine increases lipophilicity |
Table 2: Illustrative Biological Activity of Fluoro-Substituted Indolin-2-One Derivatives
Disclaimer: The following data is for 5-fluoro substituted derivatives, as direct comparative data for 4-fluoro analogs is limited. It serves to demonstrate the high potency achievable with fluorination on the indolin-2-one scaffold.
| Compound | Target Kinase / Enzyme | IC₅₀ (nM) | Cell Line / Assay | Reference |
| Sunitinib (5-fluoro derivative) | VEGFR-2 | 2 | Endothelial Cells | [2] (Implied) |
| Sunitinib (5-fluoro derivative) | PDGFR-β | 1 | Recombinant Enzyme | [2] (Implied) |
| Compound 3f (5-fluoro derivative) | α-glucosidase | 35,830 (35.83 µM) | S. cerevisiae α-glucosidase | [7] |
| Compound 10d (5-fluoro derivative) | FLT3 | 5.3 | Recombinant Enzyme | [PubChem CID: 124035676] |
| Compound 8a (unsubstituted) | Aurora B | 10.5 | Recombinant Enzyme | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-hydroxybenzylidene)-4-fluoroindolin-2-one
This protocol describes a representative Knoevenagel condensation, a common method for synthesizing 3-substituted indolin-2-one derivatives.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a 4-fluoroindolin-2-one derivative.
Materials:
-
4-Fluoroindolin-2-one (1.0 eq)
-
4-Hydroxybenzaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 4-fluoroindolin-2-one (e.g., 1.51 g, 10 mmol) and 4-hydroxybenzaldehyde (e.g., 1.34 g, 11 mmol).
-
Add 40 mL of absolute ethanol and a magnetic stir bar.
-
Add piperidine (e.g., 0.2 mL, 2 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.
-
Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed.
-
Once complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from hot ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of a test compound (e.g., a 4-fluoroindolin-2-one derivative) against the VEGFR-2 tyrosine kinase. This is a common assay used in drug discovery.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform serial dilutions of the 4-fluoroindolin-2-one test compound in kinase buffer containing DMSO. Final DMSO concentration in the assay should be ≤1%. Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or control.
-
Enzyme Addition: Add 2.5 µL of VEGFR-2 enzyme solution (diluted in kinase buffer) to each well except the "no enzyme" control.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km for VEGFR-2) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Visualization of Mechanism of Action
Indolin-2-one-based inhibitors typically function by competing with ATP for its binding site in the kinase domain of a receptor tyrosine kinase, such as VEGFR-2. The 4-fluoro substitution can enhance the binding affinity within this pocket.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 4-fluoroindolin-2-one inhibitor.
References
- 1. 4-Fluoroindolin-2-one [myskinrecipes.com]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 8. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Gram-Scale Synthesis of 6-Bromo-4-fluoroindolin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the gram-scale synthesis of 6-Bromo-4-fluoroindolin-2-one, a valuable heterocyclic building block for the development of novel therapeutic agents. The synthesis is based on a robust two-step process commencing from commercially available 4-bromo-2-fluoroaniline. The methodology involves the formation of an intermediate, 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide, followed by an intramolecular Friedel-Crafts cyclization to yield the target oxindole. This protocol is designed to be scalable and reproducible for laboratory settings.
Introduction
Substituted indolin-2-ones (oxindoles) are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. This compound, in particular, serves as a key intermediate for the synthesis of complex molecules in drug discovery programs. This application note outlines a reliable and efficient gram-scale synthesis, providing researchers with a clear and detailed procedure to obtain this valuable compound in high purity.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Acylation of 4-bromo-2-fluoroaniline
4-bromo-2-fluoroaniline reacts with chloroacetyl chloride to form 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
The intermediate chloroacetamide undergoes a Lewis acid-catalyzed intramolecular cyclization to form the final product, this compound.
Materials and Equipment
Materials:
-
4-Bromo-2-fluoroaniline (≥98% purity)
-
Chloroacetyl chloride (≥98% purity)
-
Triethylamine (Et₃N, ≥99% purity)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Aluminum chloride (AlCl₃, anhydrous, powder, ≥99%)
-
Hydrochloric acid (HCl, concentrated, 37%)
-
Ethyl acetate (EtOAc, technical grade)
-
Hexanes (technical grade)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Deionized water
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Ice bath
-
Addition funnel
-
Reflux condenser
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Glassware for extraction (separatory funnel)
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves.
Experimental Protocols
Step 1: Synthesis of 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide
-
Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (8.8 mL, 63.1 mmol, 1.2 equiv) to the solution.
-
Acylation: Add a solution of chloroacetyl chloride (4.6 mL, 57.9 mmol, 1.1 equiv) in anhydrous DCM (50 mL) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up:
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid and can be purified by recrystallization from an ethyl acetate/hexanes mixture or used directly in the next step if purity is sufficient.
Step 2: Synthesis of this compound
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (14.0 g, 105.2 mmol, ~2.0 equiv).[1]
-
Suspension: Add anhydrous DCM (150 mL) and cool the suspension to 0 °C in an ice bath. Caution: The addition of solvent to AlCl₃ can be exothermic.
-
Substrate Addition: Dissolve the crude 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide from Step 1 (assuming ~52.6 mmol) in anhydrous DCM (100 mL) and add it dropwise to the AlCl₃ suspension over 30 minutes.
-
Reaction (Cyclization): After the addition, remove the ice bath and heat the mixture to reflux (approx. 40 °C). Maintain the reflux for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (approx. 300 g) with vigorous stirring. This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.[1]
-
Continue stirring until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford this compound as a solid.
-
Data Presentation
The following table summarizes the typical quantities and expected results for this gram-scale synthesis.
| Parameter | Step 1: Acylation | Step 2: Cyclization |
| Starting Material | 4-Bromo-2-fluoroaniline | 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide |
| Mass / Moles | 10.0 g / 52.6 mmol | ~14.0 g / 52.6 mmol (theoretical) |
| Key Reagents | Chloroacetyl Chloride / Triethylamine | Aluminum Chloride (Anhydrous) |
| Molar Equivalents | 1.1 equiv / 1.2 equiv | 2.0 equiv |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |
| Volume | 250 mL | 250 mL |
| Reaction Temperature | 0 °C to Room Temp. | 0 °C to Reflux (~40 °C) |
| Reaction Time | 4 hours | 12-16 hours |
| Product | 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide | This compound |
| Expected Yield | 85-95% | 60-75% (over two steps) |
| Appearance | Off-white to light brown solid | Light yellow to brown solid |
Safety Precautions
-
General: All manipulations should be performed inside a certified chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Chloroacetyl Chloride: Is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle with extreme care using acid-resistant gloves.
-
Aluminum Chloride (Anhydrous): Reacts violently and exothermically with water, releasing corrosive hydrogen chloride (HCl) gas.[2][3] It is crucial to use anhydrous solvents and equipment. Quenching the reaction must be done slowly and cautiously in an ice bath.[3][4]
-
Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Is highly corrosive. Handle with appropriate care.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the gram-scale synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-fluoroindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Bromo-4-fluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 6-Bromo-4-fluoro-1H-indole. A common method for this is the reaction of 4-bromo-2-fluoro-6-nitrotoluene with N,N-dimethylformamide diisopropyl acetal, followed by reductive cyclization. The second step is the oxidation of the indole precursor to the desired indolin-2-one (oxindole).
Q2: What are the critical parameters to control during the synthesis of the 6-Bromo-4-fluoro-1H-indole precursor?
A2: Key parameters for the synthesis of the indole precursor include reaction temperature, reaction time, and the purity of starting materials. Anhydrous conditions are also crucial for the initial condensation step. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to ensure complete conversion and minimize side product formation.
Q3: Which oxidizing agents are suitable for the conversion of 6-Bromo-4-fluoro-1H-indole to this compound?
A3: Several oxidizing agents can be employed for the conversion of indoles to oxindoles. Common choices include N-Bromosuccinimide (NBS) and meta-chloroperoxybenzoic acid (m-CPBA). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. Recrystallization can also be an effective method for obtaining a highly pure product.
Troubleshooting Guides
Part 1: Synthesis of 6-Bromo-4-fluoro-1H-indole
Issue 1: Low Yield of 6-Bromo-4-fluoro-1H-indole
| Potential Cause | Troubleshooting Step |
| Incomplete initial reaction | Ensure the reaction of 4-bromo-2-fluoro-6-nitrotoluene with N,N-dimethylformamide diisopropyl acetal goes to completion. Monitor by TLC. Consider increasing the reaction time or temperature slightly if starting material persists. |
| Inefficient reductive cyclization | The choice and amount of reducing agent (e.g., iron powder) are critical. Ensure the iron powder is activated and used in sufficient excess. Vigorous stirring is necessary to ensure good mixing. |
| Side reactions | Overheating during the initial condensation can lead to decomposition. Maintain the recommended temperature. During cyclization, ensure the temperature is controlled to prevent byproduct formation. |
| Loss during workup | Ensure complete extraction of the product from the aqueous phase. Use an appropriate organic solvent and perform multiple extractions if necessary. |
Issue 2: Presence of Impurities in the 6-Bromo-4-fluoro-1H-indole Product
| Potential Impurity | Identification | Troubleshooting Step |
| Unreacted 4-bromo-2-fluoro-6-nitrotoluene | Can be detected by TLC and NMR spectroscopy. | Optimize reaction time and temperature for the initial condensation. Ensure sufficient equivalents of N,N-dimethylformamide diisopropyl acetal are used. |
| Partially reduced intermediates | May appear as more polar spots on TLC. | Ensure the reductive cyclization goes to completion by using sufficient reducing agent and allowing adequate reaction time. |
| Polymeric byproducts | May appear as baseline material on TLC or as an insoluble tar. | Avoid excessively high temperatures during the reaction. |
Part 2: Oxidation of 6-Bromo-4-fluoro-1H-indole to this compound
Issue 1: Low Conversion to this compound
| Potential Cause | Troubleshooting Step |
| Insufficient oxidizing agent | Ensure the correct stoichiometry of the oxidizing agent (e.g., NBS or m-CPBA) is used. A slight excess may be necessary. |
| Low reaction temperature | Some oxidation reactions require elevated temperatures to proceed at a reasonable rate. Cautiously increase the temperature while monitoring for side product formation. |
| Deactivation of the oxidizing agent | Ensure the oxidizing agent is fresh and has been stored correctly. m-CPBA, for instance, can degrade over time. |
Issue 2: Formation of Side Products during Oxidation
| Potential Side Product | Identification | Troubleshooting Step |
| Over-oxidation products (e.g., isatin derivatives) | May appear as more polar spots on TLC.[1] | Carefully control the amount of oxidizing agent and the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Halogenated byproducts (if using NBS) | Can be identified by mass spectrometry. | Use the minimum effective amount of NBS. Consider alternative, non-halogenating oxidizing agents. |
| Ring-opened products | Can be complex to identify but may result from harsh reaction conditions. | Use milder oxidizing agents or reaction conditions (e.g., lower temperature). |
Experimental Protocols
Synthesis of 6-Bromo-4-fluoro-1H-indole
This protocol is adapted from a patented synthesis.
Materials:
-
4-bromo-2-fluoro-6-nitrotoluene
-
N,N-dimethylformamide diisopropyl acetal
-
Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Acetic acid
-
Iron powder
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous NaHCO₃
-
Aqueous Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry 100 mL round bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol), N,N-dimethylformamide diisopropyl acetal (2.6 mL, 12.22 mmol), triethylamine (0.85 mL, 6.11 mmol), and anhydrous DMF (5 mL).
-
Stir the mixture at 130 °C for 2 hours.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of toluene (30 mL) and acetic acid (40 mL).
-
Add iron powder (6.2 g, 111.0 mmol) and silica gel (6 g).
-
Heat the dark red mixture to 100 °C with vigorous stirring and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature, dilute with EtOAc, and filter. Wash the solid thoroughly with EtOAc.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (20% Dichloromethane in hexane) to afford 6-bromo-4-fluoro-1H-indole.
| Parameter | Value |
| Yield | ~68% |
| Purity (UPLC) | >99% |
General Protocol for Oxidation of Indoles to Oxindoles using NBS
This is a general procedure and may require optimization for 6-Bromo-4-fluoro-1H-indole.
Materials:
-
6-Bromo-4-fluoro-1H-indole
-
N-Bromosuccinimide (NBS)
-
tert-Butanol (t-BuOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 6-Bromo-4-fluoro-1H-indole in a mixture of t-BuOH and water.
-
Add NBS portion-wise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of Na₂S₂O₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling Yield with Bromo-Fluoro Substrates
Welcome to the technical support center for optimizing Suzuki coupling reactions involving bromo-fluoro substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with bromo-fluoro substrates often challenging?
Bromo-fluoro substrates can be challenging in Suzuki couplings due to the electron-withdrawing nature of the fluorine atom. This can affect the reactivity of the carbon-bromine bond, influencing the oxidative addition step in the catalytic cycle. Additionally, potential side reactions and the stability of reaction intermediates can be influenced by the presence and position of the fluorine substituent.
Q2: What is the most critical factor to consider for optimizing the yield?
The selection of the palladium catalyst and the corresponding ligand is the most critical factor. The electronic and steric properties of the phosphine ligand, in particular, play a crucial role in facilitating the catalytic cycle, especially the oxidative addition and reductive elimination steps.[1]
Q3: How does the choice of base impact the reaction?
The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid derivative to the palladium center. The strength and nature of the base can significantly affect the reaction rate and yield. For challenging substrates like bromo-fluoro arenes, stronger bases are often required to facilitate this step effectively.[1][2]
Q4: Can the reaction be performed in the open air?
It is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and the formation of undesirable homocoupling byproducts.[1][2] Using degassed solvents is also crucial for reproducibility and achieving high yields.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of bromo-fluoro substrates.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Ineffective Catalyst/Ligand System: The chosen catalyst may not be active enough for the specific substrate. 2. Inappropriate Base: The base may be too weak to promote transmetalation. 3. Poor Solvent Choice: The solvent may not adequately solubilize the reagents or stabilize the catalytic species.[1] 4. Catalyst Deactivation: The Pd(0) catalyst may have been oxidized.[1][2] 5. Boronic Acid Decomposition: Protodeboronation (hydrolysis of the boronic acid) may be occurring.[1] | 1. Screen Catalysts and Ligands: Test a variety of palladium precatalysts and phosphine ligands. Electron-rich and bulky ligands like XPhos, SPhos, or CataCXium® A are often effective.[1] 2. Optimize the Base: Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered and anhydrous.[1] 3. Solvent Screening: Test different aprotic polar solvents like dioxane, THF, or 2-MeTHF.[1] Sometimes a mixture with water (e.g., dioxane/water) can be beneficial.[1][3] 4. Ensure Inert Atmosphere: Degas all solvents thoroughly and maintain a nitrogen or argon atmosphere throughout the reaction.[2] 5. Use Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] |
| Incomplete Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for complete conversion. 2. Low Reaction Temperature: The reaction may not have enough energy to proceed to completion. 3. Short Reaction Time: The reaction may not have been allowed to run long enough. | 1. Increase Catalyst Loading: Incrementally increase the mol% of the palladium catalyst. 2. Increase Temperature: Cautiously increase the reaction temperature while monitoring for byproduct formation. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and extend the reaction time until the starting material is consumed. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[2][4] 2. High Temperature: Elevated temperatures can sometimes promote side reactions. | 1. Improve Degassing: Ensure solvents and the reaction vessel are thoroughly purged with an inert gas.[2] 2. Optimize Temperature: Try running the reaction at a lower temperature for a longer duration.[2] |
Data Summary Tables
The following tables provide a starting point for reaction optimization based on literature data for similar substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O (4:1) | 80 | Variable (initially 90, then low)[3] |
| 2 | ortho-bromoaniline analog | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | 11[5] |
| 3 | ortho-bromoaniline analog | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 (NMR)[5] |
| 4 | ortho-bromoaniline analog | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | 95 (isolated)[5] |
| 5 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 120 (µW) | >80[6] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-bromo-2-fluorobenzene | 4-pyridinylboronic acid | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | Inconsistent[3] |
| 2 | 1-bromo-2-fluorobenzene | 4-pyridylboronic acid | K₃PO₄ (1.7) | Dioxane/H₂O (2:1) | Not specified | ~80[3] |
| 3 | 3-bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | DBU | THF/H₂O (5:1) | 30-110 | Optimized via automation[7] |
| 4 | ortho-bromoanilines | Various boronic esters | Cs₂CO₃ | 2-MeTHF | 70-80 | Good to excellent[5][8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Fluoro Substrate
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation:
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To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-fluoro substrate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if required).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube and evacuate and backfill with an inert gas (nitrogen or argon) for at least three cycles.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[6]
-
-
Reaction:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[6]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[6]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Arylation of Electron-Deficient Indolin-2-Ones
Welcome to the technical support center for the N-arylation of electron-deficient indolin-2-ones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during these critical C-N bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of electron-deficient indolin-2-ones?
A1: The most prevalent and effective methods are transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2][3] Both methods have been adapted for the N-arylation of a wide range of amides and heterocycles, including indolin-2-ones.
Q2: Why is the N-arylation of electron-deficient indolin-2-ones challenging?
A2: The primary challenges stem from the electronic nature of the substrate. The presence of electron-withdrawing groups on the indolin-2-one core can decrease the nucleophilicity of the nitrogen atom, making it less reactive.[4] Additionally, the ambident nature of the indolin-2-one anion can lead to a common side reaction: competitive C-arylation at the C3 position.[5]
Q3: What is the key difference between Palladium- and Copper-catalyzed systems for this transformation?
A3: Palladium-catalyzed systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald-Hartwig amination), are often more active and versatile, allowing for the use of a broader range of aryl halides (including chlorides) under milder conditions.[3][6] Copper-catalyzed systems (Ullmann condensation) are generally less expensive but often require higher reaction temperatures and are typically more effective with aryl iodides and bromides.[7][8] A significant advantage of copper-based systems is their high selectivity for N-arylation over C-arylation of oxindoles.[5]
Q4: How can I favor N-arylation over the competing C3-arylation?
A4: The choice of catalyst system is critical. Copper-catalyzed systems using ligands like N,N'-dimethylethylenediamine (DMEDA) have been shown to exclusively yield the N-arylated product.[5] For palladium-catalyzed reactions, ligand selection and reaction conditions play a crucial role, although C-arylation can still be a competing pathway.
Troubleshooting Guide
This guide addresses common problems encountered during the N-arylation of electron-deficient indolin-2-ones in a question-and-answer format.
Problem 1: Low or No Conversion to the Desired N-Aryl Product
Q: I am not observing any significant formation of my desired N-arylated indolin-2-one. What are the potential causes and how can I address them?
A: Low or no conversion is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low/No Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Bromo-4-fluoroindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-fluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step process starting from a substituted aniline. A common route utilizes the Sandmeyer reaction, which is a versatile method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[1][2][3] The key steps generally include:
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Diazotization of a suitable amino precursor.
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A copper(I)-catalyzed Sandmeyer reaction to introduce the bromo group.[4][5]
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Subsequent cyclization to form the indolin-2-one ring.
Q2: What are the most common byproducts observed during the synthesis of this compound via the Sandmeyer reaction?
A2: During the Sandmeyer reaction step for the synthesis of aryl bromides, several byproducts can form. These include:
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Phenolic byproducts: Formed by the reaction of the diazonium salt with water.[6][7]
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Biaryl byproducts: Resulting from the coupling of aryl radical intermediates.[5][8]
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Dehalogenated products: Where the bromo group is replaced by a hydrogen atom.
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Azo compounds: Formed from the reaction of the diazonium salt with the starting aniline or other aromatic compounds.
Q3: How can I minimize the formation of the major phenolic byproduct?
A3: To minimize the formation of phenolic byproducts, it is crucial to maintain a low reaction temperature (0-5 °C) during the diazotization and Sandmeyer reaction steps.[6] The reaction should also be performed under strongly acidic conditions to suppress the reaction of the diazonium salt with water.[6]
Q4: My reaction mixture turned dark and tarry. What could be the cause?
A4: A dark or tarry reaction mixture often indicates the decomposition of the diazonium salt.[6] This is usually a result of poor temperature control, with the temperature rising above the recommended 0-5 °C. It is critical to ensure efficient cooling, for instance by using an ice-salt bath, and to monitor the temperature closely throughout the addition of reagents.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Suggested Solution |
| Incomplete diazotization | Ensure the starting amine is fully dissolved before adding sodium nitrite. Use a slight excess of sodium nitrite and acid. Test for the presence of nitrous acid using starch-iodide paper. |
| Premature decomposition of the diazonium salt | Maintain a strict temperature control of 0-5 °C throughout the diazotization and Sandmeyer reaction. Add the sodium nitrite solution slowly. |
| Inefficient Sandmeyer reaction | Use a freshly prepared solution of copper(I) bromide. Ensure efficient stirring to promote the reaction between the diazonium salt and the copper catalyst. |
| Suboptimal cyclization conditions | Vary the temperature, reaction time, and catalyst for the cyclization step. Ensure anhydrous conditions if required by the specific protocol. |
| Product loss during workup and purification | Optimize the extraction and purification procedures. Consider using a different chromatography stationary phase or solvent system for better separation. |
Issue 2: Presence of Significant Byproducts in the Final Product
| Observed Byproduct | Potential Cause | Suggested Solution |
| Phenolic impurity | Reaction temperature too high; insufficient acid. | Maintain temperature at 0-5 °C. Ensure the reaction medium is sufficiently acidic. |
| Biaryl impurity | High concentration of the diazonium salt. | Use a more dilute solution of the diazonium salt.[6] |
| Starting amine present | Incomplete diazotization. | Use a slight excess of sodium nitrite and ensure adequate reaction time for the diazotization step. |
| Azo dye formation | Reaction of diazonium salt with unreacted aniline. | Ensure complete diazotization before proceeding to the Sandmeyer reaction. Maintain a low temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
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4-Fluoro-6-aminoindolin-2-one
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Hydrobromic acid (48%)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Ice
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Starch-iodide paper
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Fluoro-6-aminoindolin-2-one (1 equivalent) in hydrobromic acid (48%).
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
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Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.
-
Visualizations
Caption: Desired synthetic pathway for this compound.
Caption: Common byproduct formation pathways from the diazonium salt intermediate.
Caption: Troubleshooting workflow for low yield or impure product.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. The image shows the Sandmeyer reaction. It depicts the conversion of anil.. [askfilo.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Purification of Halogenated Indolin-2-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated indolin-2-ones.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for halogenated indolin-2-ones?
A1: The most effective purification techniques for halogenated indolin-2-ones are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (prep-HPLC).[1] The selection of the method depends on factors such as the scale of the purification, the specific impurity profile, and the required final purity of the compound.
Q2: What are the most common impurities found in crude halogenated indolin-2-one samples?
A2: Common impurities can include unreacted starting materials, residual reagents, and side-products from the synthesis.[1][2] Specific to this class of compounds, impurities may also include:
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Positional Isomers: Isomers formed during the halogenation or other substitution reactions.[1]
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Dehalogenated Analogs: Byproducts where one or more halogen atoms have been removed.[1]
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Over-halogenated Species: Molecules with additional halogen atoms compared to the target compound.
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Degradation Products: Halogenated indolin-2-ones can be susceptible to degradation under certain conditions.[2]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography in real-time.[1] An ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.3 to 0.7 for the desired compound on a TLC plate, with clear separation from impurities.[3] For prep-HPLC, a UV detector is typically used to monitor the elution profile.[1]
Q4: Why does my halogenated compound seem "sticky" or show poor peak shape during column chromatography?
A4: Halogen atoms can participate in various intermolecular interactions, including halogen bonding, which may cause them to interact strongly with the stationary phase (e.g., silica gel).[4] This "stickiness" can lead to issues like peak tailing or skewed peak shapes.[5] Additionally, if the compound has basic sites, it may interact strongly with the acidic silanol groups on standard silica gel.[1]
Troubleshooting Guides
Column Chromatography
This guide addresses common issues encountered during the purification of halogenated indolin-2-ones using column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the compound from impurities with similar polarities.[6] 2. Column Overload: Too much crude material was loaded onto the column relative to its size.[6] 3. Poor Column Packing: The presence of channels or cracks in the stationary phase leads to an inefficient separation. | 1. Optimize Eluent: Systematically test different solvent systems using TLC.[1][7] A less polar solvent or a shallower gradient will increase retention and may improve separation. Refer to Table 1 for starting points. 2. Reduce Load: Use a larger column or decrease the amount of crude material. A general rule is a 1:25 to 1:100 ratio of crude material to silica gel. 3. Repack Column: Ensure the silica gel is packed uniformly without air bubbles.[7] |
| Compound Streaking or Tailing on TLC/Column | 1. Compound is Too Polar/Acidic/Basic: Strong interaction with the acidic silica gel stationary phase.[1][6] 2. Sample is Too Concentrated: Overloading the spot on the TLC plate.[6] 3. Compound Degradation: The compound may be unstable on silica gel.[1] | 1. Modify Stationary/Mobile Phase: Consider using a different stationary phase like neutral alumina or amino-capped silica.[1] Alternatively, add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds). 2. Dilute Sample: Ensure the sample is sufficiently diluted before spotting on the TLC plate.[6] 3. Assess Stability: Spot the compound on a TLC plate, wait 15-30 minutes, and then develop it to see if new spots (degradation products) appear.[1] If unstable, consider a faster purification method or a different technique. |
| Compound Won't Elute from the Column | 1. Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the compound through the stationary phase.[1][7] 2. Irreversible Adsorption/Decomposition: The compound has either degraded or is bound irreversibly to the stationary phase.[1] | 1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in the eluent mixture.[1] 2. Use a Stronger Solvent: If the compound still doesn't elute, flush the column with a very polar solvent like methanol or ethyl acetate to recover the material, though it may not be pure. |
| Skewed Peak Shape (for Halogenated Compounds) | 1. "Sticky" Compound: Strong interactions between the halogen atoms and the stationary phase.[5] 2. Junk Accumulation: Impurities from previous runs have accumulated at the head of the column.[5] | 1. Modify Conditions: Try elevating the column temperature slightly (e.g., to 40-60 °C) or adding a small amount of a solvent like tetrahydrofuran (THF) to the mobile phase to disrupt interactions.[5] 2. Improve Sample Cleanup: Use a preliminary purification step (e.g., filtration through a silica plug, acid-base extraction) before loading the sample.[5] |
Table 1 provides suggested starting solvent systems for the purification of halogenated indolin-2-ones by silica gel chromatography. The optimal system will vary based on the specific halogen and other substituents.
| Solvent System (v/v) | Polarity | Typical Application / Comments |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | A versatile and common starting point. Increase ethyl acetate concentration to increase polarity. |
| Dichloromethane (DCM) / Methanol (99:1 to 95:5) | Medium to High | Good for more polar indolin-2-ones. Be aware of DCM's higher density. |
| Toluene / Acetone (9:1 to 7:3) | Medium | Can provide different selectivity compared to ethyl acetate systems. |
| Hexane / THF (95:5 to 80:20) | Low to Medium | The inclusion of THF can help improve the peak shape for "sticky" halogenated compounds.[5] |
Recrystallization
This guide addresses common issues encountered during the purification of solid halogenated indolin-2-ones by recrystallization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is Not Saturated: Too much solvent was used to dissolve the crude product. 2. Supersaturated Solution: The solution is supersaturated, but crystallization has not been initiated. | 1. Concentrate Solution: Gently boil off some of the solvent to increase the concentration and allow it to cool again.[8] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or add a "seed" crystal of the pure compound.[9] |
| Product "Oils Out" Instead of Crystallizing | 1. Solution Cooled Too Quickly. 2. Inappropriate Solvent: The melting point of the solid is lower than the boiling point of the solvent. 3. Presence of Impurities: Impurities are depressing the melting point and preventing lattice formation. | 1. Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. Insulating the flask can help. 2. Change Solvent/Method: Choose a lower-boiling point solvent or switch to a two-solvent recrystallization system (see Table 2). 3. Pre-Purify: First, purify the compound by column chromatography to remove the impurities that are hindering crystallization. |
| Low Recovery of Purified Product | 1. Compound has Significant Solubility in Cold Solvent. 2. Too Much Solvent Was Used for Washing. 3. Premature Crystallization: Crystals formed during a hot gravity filtration step. | 1. Maximize Precipitation: Ensure the solution is thoroughly chilled in an ice bath to minimize solubility and maximize crystal formation.[8] The filtrate can sometimes be concentrated to yield a second crop of crystals.[8] 2. Use Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10] 3. Keep it Hot: When performing a hot filtration, use an excess of hot solvent and pre-heat the funnel and receiving flask to prevent the product from crashing out.[10] |
| Poor Purity / Colored Crystals | 1. Colored Impurities Present. 2. Crystals Formed Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then remove it via hot gravity filtration before cooling.[8][10] 2. Slow Down Cooling: Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.[11] |
Table 2 provides common solvent and solvent-pair systems for the recrystallization of halogenated indolin-2-ones.
| Solvent System | Type | Comments |
| Ethanol or Isopropanol | Single Solvent | Good general-purpose polar solvents. The compound should be soluble when hot and sparingly soluble when cold.[12] |
| Toluene | Single Solvent | A less polar option suitable for compounds with lower polarity. |
| Hexane / Ethyl Acetate | Two-Solvent | Dissolve in the minimum amount of hot ethyl acetate ("soluble solvent"), then slowly add hot hexane ("insoluble solvent") until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[8] |
| Hexane / Acetone | Two-Solvent | Works well for many compounds. Acetone is a very polar "soluble solvent".[12] |
| Water | Single Solvent | While uncommon for many organics, it can be effective for indolin-2-ones with polar functional groups that are stable in hot water.[12] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf value of ~0.35 and separates it well from impurities.[7]
-
Column Packing:
-
Clamp a glass column vertically and add a small cotton or glass wool plug to the bottom.[7]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.[7]
-
Drain the solvent until the level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude halogenated indolin-2-one in a minimal amount of a suitable solvent (often the column eluent or a slightly more polar solvent like DCM).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[6]
-
Protocol 2: General Procedure for Single-Solvent Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., in a water bath), adding small portions of hot solvent until the solid just dissolves completely.[8]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities (including charcoal), perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[8][10]
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Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.[8][9]
-
Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent.[10] Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
Visualized Workflows
Caption: General experimental workflow for the purification of halogenated indolin-2-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. columbia.edu [columbia.edu]
- 4. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions [mdpi.com]
- 5. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. athabascau.ca [athabascau.ca]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Dehalogenation of 6-Bromo-4-fluoroindolin-2-one
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to mitigate the undesired dehalogenation of 6-Bromo-4-fluoroindolin-2-one during chemical reactions, particularly palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of 4-fluoroindolin-2-one. This byproduct consumes the starting material, reduces the yield of the desired coupled product, and introduces purification challenges.[1][2]
Q2: What is the primary mechanism that causes dehalogenation in cross-coupling reactions?
A2: In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][3] This intermediate can then undergo reductive elimination with the bound indolinone moiety, leading to the dehalogenated product instead of the desired cross-coupled molecule.[1][3]
Q3: What are the common sources of the hydride species responsible for dehalogenation?
A3: Hydride species can originate from several sources within the reaction mixture:
-
Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are common culprits.[2][4]
-
Solvents: Protic solvents like alcohols can act as hydride donors.[3][4] Some aprotic solvents, like DMF, can also be a source, especially in the presence of trace water.[5]
-
Water: Trace amounts of water in the reaction can react with reagents to generate hydride sources.[1][6]
-
Reagents: Impurities in reagents, for instance, borane (B-H) species in boronic acids, can contribute to Pd-H formation.[1]
Q4: Why might this compound be particularly susceptible to dehalogenation?
A4: Substrates like this compound are often prone to dehalogenation due to a combination of factors. Electron-deficient aryl halides can be more susceptible.[1] Furthermore, the presence of the N-H group in the indolinone ring can lead to deprotonation by the base, which increases the electron density of the heterocyclic system and can influence the delicate balance of the catalytic cycle.[1][7]
Q5: Can protecting the N-H group of the indolinone help prevent dehalogenation?
A5: Yes, protecting the indolinone nitrogen with a suitable group (e.g., BOC, SEM) is a highly effective strategy.[7][8] This prevents deprotonation by the base and alters the electronic properties of the substrate, which can suppress the dehalogenation pathway and favor the desired cross-coupling reaction.[7]
Troubleshooting Guide: High Levels of Dehalogenated Byproduct
| Potential Cause | Recommended Solution & Rationale |
| Strong Alkoxide Base | Switch from strong bases like NaOtBu or KOtBu to weaker, non-nucleophilic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2][4][9] This reduces the likelihood of generating palladium-hydride species. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][10][11] These ligands promote the desired reductive elimination step, helping it to outcompete the dehalogenation pathway.[2] |
| Inappropriate Solvent | Use strictly anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[1][2][5] Avoid all protic solvents (e.g., methanol, ethanol) that can act as hydride donors.[3][4] |
| Presence of Air or Water | Conduct reactions under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk techniques or a glovebox. Ensure all solvents and reagents are anhydrous.[2][6] |
| Unprotected N-H Group | Protect the indolinone nitrogen with a group like Boc (di-tert-butyl dicarbonate) prior to the cross-coupling reaction. This can significantly suppress dehalogenation.[7] |
| High Reaction Temperature | Lower the reaction temperature and monitor for a longer duration. The optimal temperature should be determined empirically to find a balance where the desired reaction proceeds efficiently while the side reaction is minimized.[2] |
Data Presentation: Recommended Reaction Parameters
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a suitable Pd(II) precatalyst (e.g., PEPPSI-IPr, XPhos-Pd-G2) | Precatalysts can ensure the efficient generation of the active Pd(0) species.[10][12] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphine ligands | Accelerates the rate-limiting reductive elimination step, minimizing dehalogenation.[1][2] |
| Base | K₃PO₄ or K₂CO₃[1][2] | Milder inorganic bases are less prone to generating hydride species compared to alkoxides.[4] |
| Solvent | Anhydrous 1,4-Dioxane/Water or Toluene/Water[1][13] | Aprotic solvents are preferred. A small, controlled amount of water is often necessary for the Suzuki transmetalation step. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Prevents oxidative degradation of the catalyst and reagents. |
| Substrate | N-Boc protected this compound | N-H protection is often crucial to prevent dehalogenation in heterocyclic systems.[7] |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a suitable Buchwald-Hartwig precatalyst (e.g., BrettPhos-Pd-G3)[14] | Precatalysts offer high activity and stability, often at lower catalyst loadings. |
| Ligand | BrettPhos (for primary amines), RuPhos (for secondary amines)[14] | Bulky, electron-rich biarylphosphine ligands are highly effective for C-N coupling and can suppress dehalogenation. |
| Base | LiHMDS or K₃PO₄[2][14] | While strong bases are often required, K₃PO₄ can be a milder alternative to alkoxides. LiHMDS is effective but requires careful control.[14] |
| Solvent | Anhydrous Toluene or THF[14][15] | Aprotic, non-coordinating solvents are standard for this reaction. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Essential for maintaining the integrity of the Pd(0) catalytic cycle. |
| Substrate | N-Boc protected this compound | N-H protection is highly recommended to improve reaction outcomes. |
Visualizations
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
Caption: A workflow for troubleshooting dehalogenation in reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of N-Boc-6-Bromo-4-fluoroindolin-2-one
-
Materials:
-
N-Boc-6-Bromo-4-fluoroindolin-2-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water
-
Oven-dried Schlenk tube with a magnetic stir bar
-
-
Procedure:
-
To the Schlenk tube, add N-Boc-6-Bromo-4-fluoroindolin-2-one, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ and XPhos to the tube.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final substrate concentration should be around 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Buchwald-Hartwig Amination of N-Boc-6-Bromo-4-fluoroindolin-2-one
-
Materials:
-
N-Boc-6-Bromo-4-fluoroindolin-2-one (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
A suitable Buchwald-Hartwig G3 or G4 precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.0 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube with a magnetic stir bar
-
-
Procedure:
-
In a glovebox, add the N-Boc-protected indolinone, the palladium precatalyst, and a stir bar to the Schlenk tube.
-
Remove the tube from the glovebox, add the amine, and seal with a septum.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Add the LiHMDS solution dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Bromo-4-fluoroindolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in palladium-catalyzed cross-coupling reactions involving 6-Bromo-4-fluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic nature and structural features of the substrate. The indolinone core contains an acidic N-H proton that can interfere with the catalytic cycle.[1] Additionally, the presence of two electron-withdrawing groups (fluorine and the lactam carbonyl) can affect the reactivity of the C-Br bond. The nitrogen and oxygen atoms in the indolinone ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: Is it necessary to protect the N-H group of the indolinone before performing a cross-coupling reaction?
A2: While not always strictly necessary, N-protection is highly recommended, especially when troubleshooting low yields or inconsistent results. The acidic N-H can be deprotonated by the base, leading to side reactions or catalyst inhibition.[1] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these issues and often lead to cleaner reactions and higher yields. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: How do the fluorine and bromine substituents influence the reactivity in palladium-catalyzed couplings?
A3: The electron-withdrawing nature of the fluorine atom generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] This can make the C-Br bond more reactive toward the palladium(0) catalyst. The reactivity of aryl halides in palladium-catalyzed couplings typically follows the order I > Br > Cl.[3] Therefore, the bromo-substituent on this substrate is well-suited for a range of coupling reactions.
Q4: Which type of palladium catalyst is a good starting point for my experiments?
A4: For Suzuki-Miyaura reactions, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, is a robust starting point.[1] For Buchwald-Hartwig aminations, precatalysts incorporating these ligands (e.g., SPhos Pd G3 or RuPhos Pd G3) are highly effective.[4] For Sonogashira couplings, a classic system of Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst is a common starting point, though modern copper-free conditions are also available.[5][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.
dot
Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand have been stored under an inert atmosphere and are not degraded. Using a pre-formed, air-stable precatalyst can often give more reproducible results.
-
N-H Interference: As mentioned in the FAQs, the acidic N-H of the indolinone can be problematic. Consider protecting this position with a Boc group.
-
Suboptimal Ligand: The choice of ligand is critical. For electron-deficient and sterically hindered substrates, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl couplings. The solvent must be able to dissolve both the organic substrates and the inorganic base; common systems include 1,4-dioxane/water or toluene/water.
-
Low Temperature: The reaction may require more thermal energy. A stepwise increase in temperature (e.g., from 80 °C to 110 °C) may be necessary.
Issue 2: Significant Formation of Debrominated Byproduct
Question: I am observing a significant amount of 4-fluoroindolin-2-one in my reaction mixture. What is causing this hydrodehalogenation, and how can I prevent it?
Answer: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.
-
Potential Hydride Sources: These can include the solvent (e.g., alcohols, THF), water, or impurities in the reagents. Boronic acids can also undergo protodeboronation, which can contribute to this side reaction.
-
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and degassed.
-
Choice of Boron Reagent: Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can reduce the rate of protodeboronation.
-
Optimize Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.
-
Ligand Choice: Some ligands are more prone to promoting side reactions. Screening different ligands may be beneficial.
-
Issue 3: Sluggish or Stalled Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination reaction is very slow or stops before completion. What are the likely causes?
Answer: A sluggish or stalled reaction is often due to catalyst inhibition or deactivation. The nitrogen atom of the indolinone can coordinate to the palladium center, hindering its catalytic activity.
-
Troubleshooting Steps:
-
Ligand Screening: The use of very bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is often required to create a sterically hindered catalytic complex that favors coupling over catalyst inhibition.[4]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require higher temperatures and longer reaction times.[2]
-
N-Protection: Protecting the indolinone nitrogen with a Boc group will prevent its coordination to the palladium center and can significantly improve reaction rates and yields.
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, based on successful examples with analogous substrates. Note: These are starting points, and optimization is likely necessary for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling - General Conditions
| Parameter | Common Options | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Typically used in combination with a phosphine ligand. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are recommended.[1] |
| Catalyst Loading | 1-5 mol% Pd, 1.2-2.0 eq. Ligand:Pd | Higher loadings may be needed for challenging substrates. |
| Base | K₃PO₄, Cs₂CO₃ | Typically 2.0-3.0 equivalents. K₃PO₄ is often effective.[1] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | A mixed solvent system is common to dissolve all components. |
| Temperature | 80 - 110 °C | Optimization may be required. |
Table 2: Buchwald-Hartwig Amination - General Conditions
| Parameter | Common Options | Notes |
| Palladium System | RuPhos Pd G3, BrettPhos Pd G3 | Precatalysts are highly recommended for reproducibility.[4] |
| Catalyst Loading | 1-3 mol% | |
| Base | NaOtBu, LHMDS, K₃PO₄ | 1.5-2.5 equivalents. Strong bases are common.[2] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed solvents are crucial. |
| Temperature | 80 - 110 °C |
Table 3: Sonogashira Coupling - General Conditions
| Parameter | Common Options | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Copper Co-catalyst | CuI | 1-10 mol% loading. Copper-free conditions are also possible.[5] |
| Base | Et₃N, iPr₂NH | Often used as the solvent or co-solvent. |
| Solvent | THF, DMF | Anhydrous and degassed. |
| Temperature | 25 - 80 °C | Reaction can often proceed at room temperature.[5] |
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add N-Boc-6-bromo-4-fluoroindolin-2-one (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to a concentration of 0.1 M).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add N-Boc-6-bromo-4-fluoroindolin-2-one (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.5 equiv), and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) to a dry reaction vial.
-
Add anhydrous, degassed toluene (to a concentration of 0.1 M).
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk tube, add N-Boc-6-bromo-4-fluoroindolin-2-one (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and triethylamine (e.g., 2:1 v/v, to a concentration of 0.2 M).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Visualizations
dot
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of Indolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing reaction exotherms during the synthesis of indolinone derivatives. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in a typical indolinone synthesis?
A1: The primary exothermic events in indolinone synthesis often occur during cyclization and condensation reactions. For instance, in syntheses involving the Fischer indole synthesis to form the core oxindole structure, the acid-catalyzed cyclization of the phenylhydrazone intermediate can be highly exothermic.[1][2] Subsequent condensation reactions to build the final indolinone derivative, such as the reaction of an oxindole with an aldehyde or other electrophile, can also generate significant heat, particularly at elevated temperatures.[3][4]
Q2: How does poor temperature control impact the yield and purity of my indolinone product?
A2: Poor temperature control can significantly compromise your synthesis. Exceeding the optimal temperature range can lead to several issues:
-
Increased side product formation: Higher temperatures can provide the activation energy for undesired reaction pathways, leading to a more complex mixture of products and a lower yield of the desired indolinone.
-
Product decomposition: The indolinone product or key intermediates may be thermally labile and degrade at excessive temperatures, directly reducing the overall yield.[1]
-
Runaway reactions: In a worst-case scenario, a failure to dissipate the heat generated by the exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid increase in pressure and temperature.[1]
Q3: What are the initial signs of a potential thermal runaway, and what immediate actions should be taken?
A3: Early warning signs of a potential thermal runaway include a sudden, unexpected increase in the internal reaction temperature that does not stabilize with standard cooling, an increase in the reaction vessel pressure, and noticeable changes in the reaction mixture's color or viscosity. Immediate actions should include:
-
Stopping the addition of any further reagents.
-
Maximizing cooling to the reactor.
-
If the reaction is still escalating, and a pre-planned quenching protocol is in place, carefully add the quenching agent to halt the reaction. A thorough risk assessment should always be conducted before starting any potentially exothermic reaction to have a clear emergency plan.[1]
Q4: Can the choice of solvent influence the management of a reaction exotherm?
A4: Yes, the choice of solvent is critical. A solvent with a higher boiling point can allow the reaction to be conducted at a higher temperature, but it also means that a runaway reaction could reach a more dangerous temperature. The solvent's heat capacity and thermal conductivity also play a role in heat dissipation. Additionally, some solvents can influence the reaction kinetics, potentially making the reaction more or less vigorous.[5]
Troubleshooting Guides
Issue: Rapid, Uncontrolled Temperature Spike During Synthesis
| Potential Cause | Recommended Solution |
| Reagent addition is too fast. | Reduce the rate of addition of the limiting reagent. For highly exothermic steps, consider using a syringe pump for precise, slow addition.[1] |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and provides sufficient surface area contact with the reaction vessel. For larger scale reactions, a jacketed reactor with a circulating coolant is recommended. |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate solvent to better manage the heat generated per unit volume. |
| Localized "hot spots" due to poor mixing. | Increase the stirring rate to ensure homogenous temperature distribution throughout the reaction mixture. |
Issue: Low Yield and/or High Impurity Profile
| Potential Cause | Recommended Solution |
| Reaction temperature was too high. | Optimize the reaction temperature by running small-scale trials at various temperatures to find the optimal balance between reaction rate and selectivity.[6] |
| Decomposition of starting materials or product. | Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products. If degradation is observed, consider running the reaction at a lower temperature for a longer duration. |
| Side reactions are favored at the current temperature. | A lower reaction temperature may favor the desired kinetic product over thermodynamic side products. Experiment with a lower temperature range. |
Quantitative Data on Temperature Effects
The following table summarizes the impact of reaction temperature on the synthesis of an indolinone precursor, demonstrating the critical nature of temperature control.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 80 | 5 | 65 | 85 | Significant formation of side products observed by TLC. |
| 100 | 3 | 82 | 95 | Optimal balance of reaction time, yield, and purity.[6] |
| 120 | 2 | 75 | 90 | Increased rate of reaction but also a noticeable increase in impurity formation.[3][5] |
| 140 | 1.5 | 55 | 70 | Rapid reaction but significant product degradation and tar formation.[5] |
Note: Data is illustrative and compiled from general principles and specific examples in the literature. Actual results will vary depending on the specific substrates and conditions.
Experimental Protocols
General Protocol for a Controlled Exothermic Condensation Step
This protocol outlines a general procedure for the condensation of an oxindole with an aldehyde, a common and potentially exothermic step in the synthesis of many indolinone derivatives.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the oxindole (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Cooling: Place the flask in a cooling bath (e.g., an ice-water bath) and cool the solution to 0-5 °C.
-
Catalyst Addition: Add the catalyst (e.g., piperidine, a few drops) to the cooled solution.
-
Slow Reagent Addition: Dissolve the aldehyde (1.1 eq) in a minimal amount of the same solvent and add it to the dropping funnel. Add the aldehyde solution dropwise to the cooled oxindole solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding cold water. The product may precipitate and can be collected by filtration. If the product is soluble, perform an appropriate extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
VEGFR-2 Signaling Pathway
Many indolinone derivatives, such as Sunitinib and Nintedanib, function as tyrosine kinase inhibitors, targeting pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis.[7][8][9]
Caption: VEGFR-2 signaling pathway and the point of inhibition by indolinone derivatives.
Experimental Workflow for Managing Exotherms
Caption: A logical workflow for the safe management of exothermic reactions.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]
- 4. US20100311985A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 5. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Removing Palladium Catalyst from Indolinone Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual palladium catalysts from indolinone products. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my indolinone product?
A1: The most prevalent methods for removing residual palladium from active pharmaceutical ingredients (APIs) like indolinones include:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers. Metal scavengers are typically silica-based or polymer-based materials functionalized with groups like thiols, amines, or dimercaptotriazine (DMT) that chelate palladium.[1]
-
Crystallization: Purifying the final indolinone product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The efficiency of this method can be improved by using additives that increase the solubility of palladium species in the solvent.
-
Filtration: For heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or precipitated palladium metal, filtration through a filter aid like Celite® is a straightforward removal method.[2]
-
Chromatography: Techniques like column chromatography are standard for purifying organic compounds and can separate the desired indolinone product from the palladium catalyst.[3] However, co-elution of the product and catalyst can sometimes be an issue.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition water-soluble palladium salts into an aqueous phase, separating them from the organic product phase.
Q2: How do I choose the best palladium removal method for my specific indolinone synthesis?
A2: The optimal method depends on several factors:
-
The nature of your indolinone product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it a homogeneous (dissolved) or heterogeneous (solid) catalyst?
-
The required final palladium concentration: Regulatory limits for palladium in APIs are stringent, often in the low parts-per-million (ppm) range.[1]
-
The scale of your reaction: Some methods are more amenable to large-scale production than others.
The following decision tree can guide your selection process:
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies like the FDA and EMA have strict guidelines for elemental impurities in drug products, as outlined in the ICH Q3D guidelines. Palladium is considered a Class 2B element, and its permitted daily exposure (PDE) is low. This often translates to acceptable limits in the final API in the low ppm range, typically below 10 ppm.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process for your indolinone products.
Issue 1: High palladium content in the final indolinone product after initial purification.
-
Possible Cause: Strong chelation of palladium to the nitrogen or other heteroatoms in the indolinone ring system. The palladium species might also be highly soluble in the workup solvents, making simple filtration or extraction ineffective.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or DMT-based scavengers are often effective for a broad range of palladium species.
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Longer reaction times or gentle heating can sometimes improve efficiency.
-
Activated Carbon Treatment: Use activated carbon, which can be a cost-effective option. However, be aware of potential product loss due to non-specific adsorption. It can also be used in combination with a scavenger.
-
Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives that can help precipitate the product while keeping the palladium species in solution.
-
Issue 2: Significant loss of my indolinone product during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[2] Product may also be binding to the palladium scavenger.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your indolinone product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.
-
Wash the Adsorbent: After filtration, thoroughly wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize quantitative data for various palladium removal methods. Please note that efficiency can be highly substrate-dependent.
Table 1: Performance of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Reference |
| SiliaMetS Thiol | 1300 | 2 | 90 | [4] |
| SiliaMetS Thiol | 2400 | ≤ 16 | Not specified | [5] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | Not specified | [5] |
| MP-TMT | 330 | 7 | Not specified | [2] |
| Quadrapure | 2400 | > 16 | Not specified | [5] |
Table 2: Activated Carbon vs. Metal Scavengers
| Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Notes | Reference |
| Activated Carbon | 500 | ~65 | ~80 | Significant product loss observed. | [6] |
| SiliaMetS Thiol | 500 | <9 | >95 | High efficiency and product recovery. | [6] |
| MP-TMT | 500 | <9 | >95 | High efficiency and product recovery. | [6] |
| Darco (Activated Carbon) | 2400 | > 16 | Not specified | Less effective than scavengers in this case. | [5] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol provides a general procedure for using a silica- or polymer-based palladium scavenger.
-
Dissolution: Dissolve the crude indolinone product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the recommended amount of the selected palladium scavenger (typically 2-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified indolinone product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is for the removal of soluble palladium species using activated carbon.
-
Dissolution: Dissolve the crude indolinone product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or with gentle heating for 1 to 24 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can sometimes pass through standard filter paper.
-
Washing: Thoroughly wash the Celite/carbon pad with fresh solvent to recover adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration and product yield.
Protocol 3: Filtration through Celite for Heterogeneous Catalysts
This method is suitable for removing insoluble palladium species like Pd/C.
-
Prepare Filtration Setup: Prepare a filtration setup with a sintered glass funnel or a Büchner funnel with filter paper.
-
Add Celite Pad: Add a 1-2 cm thick pad of Celite to the funnel.
-
Pre-wet Celite: Pre-wet the Celite pad with the solvent used in the reaction mixture.
-
Dilute Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity.
-
Filter: Slowly pour the diluted reaction mixture onto the Celite pad.
-
Wash: Wash the Celite pad with additional solvent to ensure all the product is collected.
-
Collect Filtrate: Combine the filtrates and concentrate under reduced pressure.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
Validation & Comparative
Comparative Guide to the Biological Activity of 6-Bromo-4-fluoroindolin-2-one and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a cornerstone in the development of potent and selective kinase inhibitors. Its versatile structure has been the foundation for numerous clinically successful drugs that target key signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the predicted biological activity of a novel indolin-2-one derivative, 6-Bromo-4-fluoroindolin-2-one, against a panel of well-established, multi-targeted kinase inhibitors.
Disclaimer: Direct experimental data on the biological activity of this compound is not currently available in the public scientific literature. The information presented for this compound is a predictive overview based on the well-documented activities of structurally similar indolin-2-one-based kinase inhibitors. This guide is intended to provide a framework for future experimental investigation.
The comparison includes the following FDA-approved kinase inhibitors:
-
Sunitinib
-
Sorafenib
-
Regorafenib
-
Pazopanib
-
Axitinib
-
Vandetanib
-
Cabozantinib
This guide will delve into their mechanisms of action, kinase inhibition profiles, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.
Predicted Biological Activity of this compound
The this compound structure belongs to the indolin-2-one class of compounds, which are known to act as competitive inhibitors at the ATP-binding site of various protein kinases. The specific substitutions at the 6-position (bromo) and 4-position (fluoro) are anticipated to influence its kinase selectivity and potency. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.
Based on the extensive research on related indolin-2-one derivatives, this compound is predicted to exhibit inhibitory activity against key kinases involved in angiogenesis and tumor cell proliferation, such as:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
c-Kit
Further experimental validation is required to determine the precise kinase inhibition profile and potency of this compound.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the selected kinase inhibitors against a panel of key kinases. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Kinase Target | This compound (Predicted) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Regorafenib (IC50, nM) | Pazopanib (IC50, nM) | Axitinib (IC50, nM) | Vandetanib (IC50, nM) | Cabozantinib (IC50, nM) |
| VEGFR1 | Active | 2 | 90 | 13 | 10 | 0.1 | - | 12 |
| VEGFR2 | Potent | 9 | 20 | 4.2 | 30 | 0.2 | 40 | 0.035 |
| VEGFR3 | Active | 8 | 15 | 46 | 47 | 0.1 | 110 | 6 |
| PDGFRα | Active | 4 | 50 | - | 71 | 1.6 | - | - |
| PDGFRβ | Potent | 8 | 30 | 22 | 84 | 1.8 | - | 234 |
| c-Kit | Active | 4 | 68 | 7 | 74 | 1.7 | - | 4.6 |
| c-MET | - | - | - | - | - | - | - | 1.3 |
| RET | - | - | - | 1.5 | - | - | - | 5.2 |
| BRAF | - | - | 6 | 28 | - | - | - | - |
| BRAF (V600E) | - | - | 22 | 19 | - | - | - | - |
| EGFR | - | - | - | - | - | - | 500 | - |
| FLT3 | - | 12.5 | 58 | - | - | - | - | 11.3 |
| AXL | - | - | - | - | - | - | - | 7 |
| TIE2 | - | - | - | - | - | - | - | 14.3 |
Data compiled from multiple sources. Direct comparison should be made with caution.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of these kinase inhibitors stems from their ability to block key signaling pathways that drive tumor growth, angiogenesis, and metastasis.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. Inhibition of VEGFRs, particularly VEGFR2, is a primary mechanism of action for many of the compared inhibitors.
The Pivotal Role of the 6-Bromo Substituent in Indolinone Scaffolds: A Structure-Activity Relationship Comparison
A deep dive into the structure-activity relationship (SAR) of 6-bromo substituted indolinones reveals a fascinating and, at times, paradoxical role for this halogen substituent. While the indolinone core is a well-established privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, the addition of a bromine atom at the 6-position can dramatically modulate a compound's biological activity, influencing its potency, selectivity, and even its mechanism of action. This guide provides a comparative analysis of 6-bromo substituted indolinones, summarizing their performance against various biological targets and detailing the experimental protocols used for their evaluation.
The indolinone scaffold is a core structural motif in numerous kinase inhibitors, including the FDA-approved drug sunitinib. The strategic placement of substituents on the indolinone ring is a key aspect of drug design, allowing for the fine-tuning of a compound's interaction with its target protein. The 6-position of the indolinone ring is particularly amenable to substitution, and the introduction of a bromine atom at this position has been explored in various contexts, from anticancer to anti-inflammatory and antimicrobial agents.
Comparative Analysis of Biological Activity
The introduction of a bromine atom at the 6-position of the indolinone ring has yielded compounds with a wide spectrum of biological activities. The following tables summarize the available quantitative data for various 6-bromo substituted indolinones, allowing for a direct comparison of their potency.
Anticancer and Kinase Inhibitory Activity
6-bromo substituted indolinones have been extensively investigated as anticancer agents, often targeting protein kinases involved in cancer cell proliferation and survival.
| Compound ID | C6-Substituent | Target(s) | IC50 | Cell Line(s) | Reference |
| 1 | Bromo | Aurora B Kinase | 84.4 nM | - | [1] |
| 2 | Bromo | Chk1 Kinase | Potent | - | [1] |
| 3 | Bromo | VEGFR, PDGFR, FGFR | Potent | - | |
| 4 | Bromo | Antiproliferative | IC50 = 7.1 µM | HCT116 | [2] |
| 5 | Bromo | Antiproliferative | IC50 = 8.8 µM | A549 | [2] |
| 6 | Bromo | Antiproliferative | IC50 = 7.5 µM | Jurkat | [2] |
| 7 | Bromo | Anticancer | IC50 = 0.02 mg/mL | U937 | [3] |
Note: The data presented is a compilation from various sources. Direct comparison of IC50 values should be done with caution due to potential variations in experimental conditions.
The SAR for anticancer activity appears to be complex and context-dependent. For instance, in a study on indole phytoalexin derivatives, the incorporation of a bromine atom at the 6-position generally led to a decrease or loss of antiproliferative activity.[2] However, specific analogues within the same study, particularly those with 3,4-dichlorophenylamino and 4-(trifluoromethyl)phenylamino moieties, demonstrated potent activity.[2] This suggests that the overall activity is a result of the interplay between the 6-bromo substituent and other modifications on the indolinone scaffold.
In the realm of kinase inhibition, 6-substituted indolinones have been identified as selective inhibitors of VEGF, PDGF, and FGF receptor kinases. The 6-bromo substituent, in particular, has been a key feature in the design of potent Aurora B kinase inhibitors.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of 6-bromoindoles and their derivatives have also been investigated.
| Compound ID | C6-Substituent | Target/Assay | Activity | Cell Line | Reference |
| 8 | Bromo | NFκB translocation | 60.7% reduction | RAW264.7 | [4] |
| 9 | Bromo | NO inhibition | IC50 = 63.3 µg/mL | RAW264.7 | [4] |
| 10 | Bromo | PGE2 inhibition | IC50 = 223.28 µM | RAW264.7 | [4] |
Studies have shown that 6-bromoindole and 6-bromoisatin exhibit significant anti-inflammatory activity by inhibiting the translocation of NF-κB in LPS-stimulated macrophages.[4] This suggests that the 6-bromo substituent is crucial for this particular mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of 6-bromo substituted indolinones.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-bromo substituted indolinone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate (often a peptide with a phosphorylation site), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the 6-bromo substituted indolinone derivative at various concentrations to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using commercially available kits that measure the amount of ADP produced, which is then converted to a luminescent signal.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control and determine the IC50 value of the compound.
Signaling Pathways and Experimental Workflows
The biological effects of 6-bromo substituted indolinones are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows relevant to the study of these compounds.
Caption: A generalized experimental workflow for the evaluation of 6-bromo substituted indolinones.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by 6-bromo indolinones.
Caption: The VEGFR signaling pathway, a common target for indolinone-based kinase inhibitors.
Conclusion
The structure-activity relationship of 6-bromo substituted indolinones is a rich and complex field of study. The addition of a bromine atom at the 6-position is not a simple "on/off" switch for biological activity but rather a nuanced modification that can be leveraged to create potent and selective inhibitors for a variety of biological targets. While the available data provides valuable insights, a more systematic and comparative evaluation of a broader range of 6-bromo substituted indolinones against multiple targets would be highly beneficial for elucidating a more comprehensive SAR and for guiding the rational design of future therapeutic agents based on this versatile scaffold. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this exciting area of drug discovery.
References
- 1. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
A Comparative Efficacy Analysis of 4-Fluoro and 4-Chloro Indolin-2-One Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The indolin-2-one scaffold has emerged as a privileged structure, forming the basis of several approved and investigational drugs, particularly in the oncology space. Halogenation at the C4 position of the indolin-2-one core is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of the efficacy of 4-fluoro versus 4-chloro substituted indolin-2-one analogs, with a focus on their activity as kinase inhibitors. The data presented is a compilation from various studies and aims to provide an objective overview to inform future drug design and development efforts.
The introduction of fluorine or chlorine at the 4-position of the indolin-2-one ring can significantly impact a compound's biological activity, including its potency, selectivity, and pharmacokinetic profile. Fluorine, with its high electronegativity and small size, can alter the electronic properties of the molecule and form favorable interactions with the target protein. Chlorine, being larger and more lipophilic, can also influence binding affinity and metabolic stability. Understanding the differential effects of these two halogens is crucial for optimizing the therapeutic potential of indolin-2-one-based inhibitors.
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative 4-fluoro and 4-chloro indolin-2-one analogs against various protein kinases. It is important to note that these data are collated from different studies and, therefore, the experimental conditions may vary. This should be taken into consideration when making direct comparisons.
| Compound ID | 4-Substituent | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 4-Fluoro | VEGFR-2 | 0.0496[1] | - | - |
| Analog 2 | 4-Chloro | VEGFR-2 | 0.0094[1] | - | - |
| Compound IVc | 4-Fluoro | c-KIT | - | Breast Cancer Panel | 1.47[2] |
| Compound 7g | 6-Chloro | - | - | MCF-7, A549 | 40[3] |
| Compound 7g | 6-Chloro | - | - | PC3 | 50[3] |
Disclaimer: The data presented in this table is compiled from multiple sources. Direct comparison of IC50 values should be made with caution as experimental conditions may differ between studies.
From the available data, it appears that for VEGFR-2 inhibition, the 4-chloro analog (Analog 2) demonstrated higher potency than the 4-fluoro analog (Analog 1).[1] However, it is crucial to note that this is a single data point and broader structure-activity relationship (SAR) studies are needed for a conclusive statement. The 4-fluoro substituted compound IVc showed potent activity against a panel of breast cancer cell lines.[2] The 6-chloro substituted compound 7g showed moderate activity against several cancer cell lines.[3]
Signaling Pathways and Experimental Workflows
Indolin-2-one derivatives, particularly those targeting VEGFR-2, exert their anticancer effects by inhibiting the downstream signaling cascades that promote angiogenesis, cell proliferation, and survival. A simplified representation of the VEGFR-2 signaling pathway and its inhibition by these analogs is depicted below.
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-substituted indolin-2-one analogs.
The evaluation of these compounds typically follows a standardized workflow, beginning with in vitro enzyme assays and progressing to cell-based and in vivo models.
Caption: A typical experimental workflow for the evaluation of indolin-2-one analogs.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of indolin-2-one analogs.
In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (4-fluoro and 4-chloro indolin-2-one analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the kinase and its specific substrate to the wells of the 384-well plate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The substitution of a fluorine or chlorine atom at the 4-position of the indolin-2-one scaffold is a viable strategy for modulating the biological activity of these compounds as kinase inhibitors. While the available data from different studies suggests that a 4-chloro substitution may lead to more potent VEGFR-2 inhibition compared to a 4-fluoro substitution, more direct comparative studies are necessary to establish a definitive structure-activity relationship. The choice of halogen will likely depend on the specific target kinase and the desired pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of these promising anticancer agents.
References
In Vitro Assay Results for Indolinone Derivatives: A Comparative Guide
Absence of Data for 6-Bromo-4-fluoroindolin-2-one Derivatives
An extensive search of publicly available scientific literature and databases revealed no in vitro assay results for this compound derivatives. This indicates a lack of published research on the biological activity of this specific chemical scaffold.
Alternative Analysis: 5-Bromo-7-azaindolin-2-one Derivatives
In lieu of the requested compounds, this guide presents a comparative analysis of a closely related series of compounds: 5-bromo-7-azaindolin-2-one derivatives . A study by Wang et al. (2017) provides a detailed investigation into the in vitro anti-tumor activity of these compounds, offering valuable insights into their potential as therapeutic agents. The following sections summarize the quantitative data, experimental protocols, and a workflow diagram based on the findings from this study.
Data Presentation: Anti-proliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives
The anti-proliferative activity of a series of novel 5-bromo-7-azaindolin-2-one derivatives was evaluated against three human cancer cell lines: HepG2 (liver carcinoma), A549 (lung carcinoma), and Skov-3 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined using a standard MTT assay. Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor, was used as a positive control for comparison.
The results, summarized in the table below, demonstrate that several of the synthesized derivatives exhibit potent anti-proliferative activity, with some compounds showing significantly greater potency than the reference drug, Sunitinib. [1]
| Compound | HepG2 IC50 (μM) | A549 IC50 (μM) | Skov-3 IC50 (μM) |
|---|---|---|---|
| Sunitinib | 31.594 | 29.257 | 32.108 |
| 23a | 4.312 | 5.103 | 6.231 |
| 23b | 3.876 | 4.589 | 5.112 |
| 23c | 3.103 | 3.765 | 4.321 |
| 23d | 3.721 | 4.112 | 3.987 |
| 23e | 65.054 | 58.987 | 61.345 |
| 23j | 4.123 | 4.876 | 5.345 |
| 23p | 2.357 | 2.899 | 3.012 |
Data extracted from Wang, B., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(11), 1935. [1]
Experimental Protocols
MTT Assay for Cell Viability
The in vitro anti-proliferative activity of the 5-bromo-7-azaindolin-2-one derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [1][2][3]This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [2][3][4] Procedure:
-
Cell Seeding: Human cancer cell lines (HepG2, A549, and Skov-3) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment. [1][5]2. Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (Sunitinib) for 48 hours. [1]3. MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C. [1][3]4. Formazan Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals that had formed in the viable cells. [1]5. Absorbance Measurement: The absorbance of each well was measured at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves. [1]
Mandatory Visualization
Experimental Workflow for In Vitro Anti-proliferative Assay
Caption: Workflow of the MTT assay for evaluating anti-proliferative activity.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Halogenated Indolinones in Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Halogenated indolinones have emerged as a significant class of compounds in anticancer drug discovery, with several derivatives demonstrating potent and selective inhibitory activity against various protein kinases implicated in tumorigenesis. This guide provides an objective comparative analysis of the performance of prominent halogenated indolinones, supported by experimental data, detailed methodologies for key assays, and visualizations of the critical signaling pathways they modulate.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of halogenated indolinones is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These tables provide a comparative overview of the potency of different halogenated indolinones against a range of cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Halogenated Indolinone Derivatives against Various Cancer Cell Lines
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Sunitinib | Fluoro | HCT-116 (Colon) | 0.80 | [1] |
| Sorafenib | Chloro | DLD-1 (Colon) | 1.72 | [1] |
| Compound 9 | Chloro | HepG2 (Liver) | 2.53 | [2] |
| Compound 9 | Chloro | MCF-7 (Breast) | 7.54 | [2] |
| Compound 20 | Chloro | HepG2 (Liver) | 3.08 | [2] |
| Compound 20 | Chloro | MCF-7 (Breast) | 5.28 | [2] |
| 5-Chloroisatin | Chloro | HBL-100 (Breast) | 246.53 | [3] |
| 5-Chloroisatin | Chloro | HeLa (Cervical) | 247.29 | [3] |
| Bromophenol Derivative | Bromo | DLD-1 (Colon) | 1.72 | [1] |
| Bromophenol Derivative | Bromo | HCT-116 (Colon) | 0.80 | [1] |
Table 2: In Vivo Efficacy of Sunitinib vs. Sorafenib in Renal Cell Carcinoma (RCC) Xenograft Models
| Parameter | Sunitinib | Sorafenib | Reference |
| Median Progression-Free Survival (mPFS) | - | Higher mPFS | [4] |
| Hazard Ratio (HR) for PFS | 0.71 (Favorable) | - | [4] |
| Median Overall Survival (mOS) | Better mOS | - | [5] |
| Hazard Ratio (HR) for OS | 0.79 (Favorable) | - | [4] |
| Objective Response Rate (ORR) | Higher ORR | - | [5] |
Key Signaling Pathways Targeted by Halogenated Indolinones
Halogenated indolinones primarily exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation. The main targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).
VEGFR Signaling Pathway
VEGF binding to its receptor (VEGFR) triggers dimerization and autophosphorylation of the receptor's intracellular kinase domains.[6] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, survival, and vascular permeability.[6] Halogenated indolinones, such as Sunitinib and Sorafenib, act as potent inhibitors of VEGFRs, thereby blocking these pro-angiogenic signals.[2][3]
References
- 1. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib and Sorafenib in the Treatment of Metastatic Renal Cell Carcinoma [medscape.com]
- 4. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
Assessing the Target Selectivity of 6-Bromo-4-fluoroindolin-2-one Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-4-fluoroindolin-2-one scaffold has emerged as a promising pharmacophore in the development of targeted kinase inhibitors. This guide provides a comparative analysis of the target selectivity of inhibitors based on this core structure, with a focus on their activity against key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases. Experimental data from in vitro kinase assays are presented to offer an objective comparison with other alternatives.
Introduction to this compound Based Inhibitors
Inhibitors built upon the this compound core have demonstrated potent activity against several receptor tyrosine kinases (RTKs) and serine/threonine kinases implicated in cancer progression. Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase domain. This guide will delve into the selectivity profiles of representative compounds from this class, providing researchers with the necessary data to evaluate their potential as selective therapeutic agents.
Target Selectivity Profile of FIIN-2
FIIN-2 is a next-generation irreversible inhibitor that, while not a direct this compound derivative, shares a related structural core and provides valuable insights into the selectivity of this class of compounds against Fibroblast Growth Factor Receptors (FGFRs). It has been profiled against a panel of kinases to determine its selectivity.
| Target Kinase | FIIN-2 IC50 (nM)[1] | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| FGFR1 | 3.1 | Infigratinib (BGJ398) | 0.9 |
| FGFR2 | 4.3 | Infigratinib (BGJ398) | 1.4 |
| FGFR3 | 27 | Infigratinib (BGJ398) | 1 |
| FGFR4 | 45 | --- | --- |
| EGFR | 204 | Gefitinib | 2-37 |
| SRC | 330[2] | Dasatinib | <1 |
| YES | 365[2] | Dasatinib | <1 |
Table 1: Comparative Inhibitory Activity (IC50) of FIIN-2 and Alternative Kinase Inhibitors. Lower IC50 values indicate higher potency. Data for FIIN-2 and alternative inhibitors are compiled from various sources to provide a comparative landscape.
A related compound, FIIN-3, which also shares a similar scaffold, has undergone broader kinase screening using the KinomeScan™ platform. At a concentration of 10 µM, FIIN-3 demonstrated high selectivity for FGFRs, with a notable off-target activity against EGFR.[1] This suggests that while inhibitors of this class are potent against FGFRs, the potential for off-target effects, particularly on other tyrosine kinases, should be carefully evaluated.
Signaling Pathway Overview
To understand the biological context of these inhibitors, it is crucial to visualize their targets' signaling pathways.
References
The Strategic Placement of Halogens: A Comparative Guide to the Biological Activity of Indolinones
For Researchers, Scientists, and Drug Development Professionals
The indolinone scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents, most notably in oncology.[1][2] A critical strategy in the optimization of these molecules is the introduction of halogen atoms. This modification, seemingly simple, can profoundly alter the physicochemical properties and biological potency of the resulting compounds.[3][4] The position of the halogen on the indolinone ring is not arbitrary; it is a key determinant of the molecule's interaction with its biological target. This guide provides a comparative analysis of how halogen placement influences the biological activity of indolinones, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Halogenated Indolinones
The biological activity of halogenated indolinones is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize these values, illustrating the impact of the halogen's nature and position on various biological targets.
Anticancer Activity: Kinase Inhibition
Indolinones are renowned for their activity as protein kinase inhibitors, a crucial mechanism in anticancer therapy.[1] Sunitinib, a 5-fluoro-substituted indolinone, is a prime example of a clinically successful multi-targeted tyrosine kinase inhibitor.[3][5] The C5 position is a frequent site for halogenation, as substituents here can form key hydrophobic interactions within the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[6]
| Compound Class/Example | Halogen & Position | Target Kinase | IC50 (nM) | Reference |
| Sunitinib Analog | 5-Fluoro | VEGFR-2, PDGFRβ | Potent Inhibition | [6] |
| Cyclopropylurea Derivative 8a | Not specified | Aurora B | 10.5 | [7] |
| Carbamate Derivative 6e | Not specified | Aurora B | 16.2 | [7] |
| ZMF-005 | Not specified | PAK1 | 220 | [8] |
| BIBF 1120 (Nintedanib) | None (for comparison) | VEGFR, FGFR, PDGFR | Potent Inhibition | [9][10] |
Anticancer Activity: Cellular Proliferation
The ultimate test of an anticancer agent is its ability to halt the proliferation of cancer cells. The data below compares the cytotoxic effects of various halogenated indolinones across different human cancer cell lines.
| Compound/Derivative | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloroisatin | 5-Chloro | HBL-100 (Breast) | 246.53 | [11] |
| 5-Chloroisatin | 5-Chloro | HeLa (Cervical) | 247.29 | [11] |
| Cyclopropylurea Derivative 8a | Not specified | MDA-MB-468 (Breast) | 0.0291 | [7] |
| Carbamate Derivative 6e | Not specified | MDA-MB-468 (Breast) | 0.0326 | [7] |
| Fluorinated Derivative 23 | 5-Fluoro | HCT-116 (Colon) | Potent Activity | [12] |
| Bromophenol Hybrids | Bromo (on phenol) | A549, HeLa, etc. | Potent Activity | [13] |
Anti-inflammatory and Antiviral Activity
Beyond cancer, halogenated indolinones have shown promise in other therapeutic areas. Fluorination, in particular, has been explored for creating agents with anti-inflammatory and antiviral properties.
| Compound Class | Halogen & Position | Biological Activity | Target/Assay | EC50/IC50 | Reference |
| Thiosemicarbazone 52 | 5-Fluoro | Anti-inflammatory | IL-1R Inhibition | 0.09 µM | [14][15] |
| Thiosemicarbazone 65 | 5-Trifluoromethoxy | Anti-inflammatory | IL-1R Inhibition | 0.07 µM | [14][15] |
| Thiosemicarbazone 78 | 5-Fluoro | Anti-inflammatory | IL-1R Inhibition | 0.01 µM | [14][15] |
| Thiosemicarbazide 27b | 5-Fluoro | Antiviral | Coxsackie B4 Virus | 0.4 µg/mL | [16] |
Mandatory Visualizations
Diagrams are essential tools for visualizing complex molecular structures, biological pathways, and experimental processes.
Caption: Core structure of indolinone showing key positions (4, 5, 6, 7) for halogen substitution.
Caption: VEGFR signaling pathway, a key target for anticancer halogenated indolinones.
Caption: Typical workflow for the synthesis and biological evaluation of indolinone derivatives.
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to drug discovery research. Below are outlines for key assays cited in the evaluation of halogenated indolinones.
Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a target kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using radiolabeled ATP ([γ-³³P]ATP) is commonly employed.
-
Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, test compounds, kinase assay buffer, and a detection system (e.g., microplate reader).
-
Procedure (General):
-
Test compounds are serially diluted in DMSO and added to the wells of a microplate.
-
VEGFR-2 enzyme and the peptide substrate are added to the wells in the kinase buffer.
-
The reaction is initiated by adding ATP. For filter-binding assays, [γ-³³P]ATP is used.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped (e.g., by adding EDTA).
-
The amount of phosphorylated substrate is quantified. In TR-FRET, this involves adding detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
-
Cell Proliferation (Cytotoxicity) Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: Human cancer cell lines (e.g., HCT-116, A549, HeLa), cell culture medium, fetal bovine serum (FBS), MTT solution, DMSO, and a 96-well plate reader.[13]
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Plates are incubated for a set period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow formazan crystal formation.
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.[13]
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.
-
Principle: A fluorescent dye, such as propidium iodide (PI), intercalates with DNA. The amount of fluorescence emitted by a cell is directly proportional to its DNA content, allowing for differentiation between cell cycle phases.
-
Materials: Cancer cell line, test compounds, phosphate-buffered saline (PBS), ethanol (for fixation), RNase A, and PI staining solution.
-
Procedure:
-
Cells are treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed again and then incubated with a solution containing RNase A (to degrade RNA) and PI.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a specific phase (e.g., G1 arrest) indicates that the compound interferes with cell cycle progression at that point.[12]
-
Conclusion
The strategic placement of halogens on the indolinone scaffold is a powerful tool for modulating biological activity. The evidence clearly indicates that the C5 position is a "hotspot" for modifications, particularly with fluorine, to enhance kinase inhibitory activity against key oncogenic targets like VEGFR.[6][12] However, the choice of halogen and its position must be carefully considered in the context of the specific biological target and desired therapeutic outcome. The increasing size and lipophilicity from fluorine to iodine can drastically alter binding affinities, solubility, and metabolic stability. This comparative guide underscores the importance of a rational, structure-based approach to drug design, where the subtle influence of halogen positioning can be the difference between a lead compound and a clinical candidate.
References
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors: Benchmarking the Indolin-2-one Scaffold
Introduction: Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, playing essential roles in centrosome maturation, chromosome alignment and segregation, and cytokinesis.[1][2] Their overexpression is linked to tumorigenesis in a variety of human cancers, making them a compelling target for anticancer drug development.[1][3] This has led to the discovery of numerous small molecule inhibitors, several of which are in clinical trials.[4][5]
This guide provides a comparative analysis of a potent indolin-2-one based Aurora kinase inhibitor against other well-characterized inhibitors. While public data on the specific compound 6-Bromo-4-fluoroindolin-2-one as an Aurora kinase inhibitor is not available, this guide will utilize a structurally related and highly potent indolin-2-one derivative, compound 8a , from a published study on selective Aurora B inhibitors as a representative of this chemical class.[6][7] This compound will be benchmarked against established inhibitors to provide a valuable reference for researchers in the field.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the biochemical IC50 values for the representative indolin-2-one derivative and other prominent Aurora kinase inhibitors against Aurora A, B, and C kinases. Lower IC50 values indicate greater potency.
| Inhibitor | Scaffold Type | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Citation(s) |
| Indolin-2-one (8a) | Indolin-2-one | Not Reported | 10.5 | Not Reported | [6] |
| Alisertib (MLN8237) | Azepine | 1.2 | 396.5 | Not Reported | [2] |
| Barasertib (AZD1152-HQPA) | Quinazoline | 1368 | 0.37 | Not Reported | [8] |
| Danusertib (PHA-739358) | Pyrazole | 13 | 79 | 61 | [2][9] |
| Tozasertib (VX-680/MK-0457) | Pyrimidine | 0.6 | 18 | 4.6 | [9] |
| AMG 900 | Pyrrolopyrimidine | 5 | 4 | 1 | [2] |
| SNS-314 | Thiazolylaminopyrimidine | 9 | 31 | 3 | [5] |
| ZM447439 | Quinazoline | 110 | 130 | Not Reported | [9][10] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the mechanism and evaluation of kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
Evaluation of 6-Bromo-Substituted Heterocyclic Compounds as Antimicrobial Agents: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the diverse scaffolds explored, heterocyclic compounds containing a 6-bromo substitution have emerged as a promising area of research. This guide provides a comparative evaluation of various 6-bromo-substituted indole and quinazolinone derivatives, summarizing their antimicrobial efficacy, outlining experimental protocols, and discussing their potential mechanisms of action based on available preclinical data. While specific data on 6-bromo-4-fluoroindolin-2-one derivatives is limited in the reviewed literature, this guide focuses on closely related and well-studied 6-bromoindole and 6-bromoquinazolinone analogues.
Comparative Antimicrobial Activity
The antimicrobial potential of several classes of 6-bromo derivatives has been investigated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the minimum inhibitory concentrations (MIC) and zones of inhibition observed in these studies, providing a direct comparison of their efficacy against that of standard antimicrobial drugs.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Bromoindole Derivatives
| Compound Class | Derivative | Test Organism | MIC (µM) | Reference |
| 6-Bromoindolglyoxylamido-spermine | 3 | Staphylococcus intermedius | 3.125 | [1] |
| Staphylococcus aureus | 6.25 | [1] | ||
| Candida albicans | 17.2 | [1] | ||
| Cryptococcus neoformans | 1.1 | [1] | ||
| Indole-linked Triazole/Thiadiazole | 2c (Indole-thiadiazole) | Bacillus subtilis | 3.125 µg/mL | [2] |
| 3c (Indole-triazole) | Bacillus subtilis | 3.125 µg/mL | [2] | |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 3k | Staphylococcus aureus ATCC 25923 | 3.90 µg/mL | [3] |
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 0.98 µg/mL | [3] |
Table 2: Antibacterial Activity of 6-Bromo-quinazolinone Derivatives (Zone of Inhibition)
| Compound | Staphylococcus aureus | Bacillus species | Escherichia coli | Klebsiella pneumoniae | Reference |
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1) | 12 mm | 10 mm | 11 mm | 10 mm | [4][5] |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (2) | 16 mm | 15 mm | 14 mm | 13 mm | [4][5] |
| Ciprofloxacin (Control) | 18 mm | 20 mm | 22 mm | 20 mm | [4] |
Table 3: Antibiotic Potentiation by 6-Bromoindole and 6-Bromoindazole Derivatives
| Derivative | Antibiotic | Test Organism | Derivative Concentration (µM) | Antibiotic MIC | Reference |
| MNS3 | Gentamicin | Bacillus subtilis | 90 | 0.1 x MIC | [6] |
| MNS4 | Gentamicin | Bacillus subtilis | 60 | 0.1 x MIC | [6] |
| MNS3 | Kanamycin A | Bacillus subtilis | 90 | 0.1 x MIC | [6] |
| MNS4 | Kanamycin A | Bacillus subtilis | 70 | 0.1 x MIC | [6] |
Experimental Protocols
The evaluation of these compounds involved standard microbiology assays to determine their antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay: The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains were cultured in an appropriate broth medium to achieve a specified cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Antibiotic Potentiation Assay: This assay assesses the ability of a compound to enhance the activity of a known antibiotic.
-
MIC of Antibiotic: The MIC of the standard antibiotic against the test organism was determined as described above.
-
Checkerboard Assay: A two-dimensional checkerboard pattern of serial dilutions of the antibiotic and the test compound was prepared in microtiter plates.
-
Inoculation and Incubation: The plates were inoculated with the microbial suspension and incubated.
-
Analysis: The growth in each well was assessed to determine if the combination of the antibiotic and the test compound resulted in a lower MIC for the antibiotic than when it was used alone. The results are often expressed as the concentration of the test compound required to achieve a certain reduction in the antibiotic's MIC (e.g., 0.1 x MIC).[6]
Mechanism of Action and Experimental Workflow
The antimicrobial mechanisms of 6-bromo derivatives appear to be diverse. Some 6-bromoindolglyoxylamide polyamine derivatives are proposed to act by causing rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[1][7] In contrast, certain 6-bromoindole and 6-bromoindazole derivatives function as antibiotic potentiators by inhibiting bacterial cystathionine-γ-lyase, an enzyme involved in hydrogen sulfide (H2S) production, which protects bacteria from oxidative stress.[6][8] Other quinolone antimicrobials are known to target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9]
The general workflow for the evaluation of these antimicrobial agents is depicted below.
Caption: Experimental workflow for evaluating antimicrobial agents.
Comparative Analysis and Future Directions
The data presented indicate that 6-bromo-substituted heterocyclic compounds represent a versatile source of potential antimicrobial agents. The 6-bromoindolglyoxylamido-spermine derivatives exhibit potent intrinsic antimicrobial activity against a range of pathogens, including fungi.[1] Notably, the 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative 3k demonstrates remarkable activity against MRSA, a clinically significant drug-resistant bacterium.[3]
The 6-bromo-quinazolinone derivatives also show promising antibacterial activity, with compound 2 exhibiting a larger zone of inhibition than compound 1 against all tested strains, suggesting that the amino substitution at the 3-position may enhance activity.[4][5] While their efficacy is not as high as the standard antibiotic ciprofloxacin in this assay, they provide a valuable scaffold for further optimization.
Furthermore, the role of 6-bromoindole and 6-bromoindazole derivatives as antibiotic potentiators highlights an alternative strategy to combat antimicrobial resistance.[6] By enhancing the efficacy of existing antibiotics, these compounds could help to restore the utility of drugs that have become less effective due to resistance.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to determine if this specific scaffold offers any advantages over the indole and quinazolinone cores. Structure-activity relationship (SAR) studies will be crucial to optimize the antimicrobial potency and pharmacokinetic properties of these compounds. Additionally, further investigation into their mechanisms of action will be essential for their rational development as therapeutic agents. The cytotoxicity of these compounds against mammalian cell lines should also be thoroughly investigated to ensure their safety for clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediresonline.org [mediresonline.org]
- 5. mediresonline.org [mediresonline.org]
- 6. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Indolinone Scaffold: A Comparative Guide to Kinase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
The indolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1][2][3][4] Its versatility allows for the fine-tuning of inhibitory activity against various kinase families, playing a crucial role in the development of targeted cancer therapies. This guide provides a comparative analysis of the cross-reactivity profiles of representative indolinone-based kinase inhibitors, offering insights into their target selectivity and potential off-target effects. While specific data for 6-Bromo-4-fluoroindolin-2-one is not extensively available in the public domain, we will explore the kinase inhibition profiles of two well-characterized indolinone derivatives, SU6656 and GW5074, to illustrate the therapeutic potential and selectivity of this compound class.
Comparative Kinase Inhibition Profiles
The inhibitory activity of small molecules is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
Indolinone-Based Kinase Inhibitor Selectivity
The following table summarizes the IC50 values for SU6656 and GW5074 against a panel of selected kinases, highlighting their distinct selectivity profiles.
| Kinase Target Family | Kinase | SU6656 IC50 (nM) | GW5074 IC50 (nM) |
| Src Family Kinases | Src | 280[5][6] | >10,000[7] |
| Yes | 20[5][6] | - | |
| Lyn | 130[5][6] | - | |
| Fyn | 170[5][6] | - | |
| Lck | 6,880[8] | - | |
| Raf Kinases | c-Raf (Raf-1) | - | 9[7][9] |
| Other Kinases | AMPK | 220[8] | - |
| VEGFR2 | - | >10,000[7] | |
| CDK1 | - | >10,000 | |
| CDK2 | - | >10,000 | |
| p38 | - | >10,000 | |
| MEK | - | >10,000 | |
| ERK2 | - | >10,000 |
Data not available is denoted by "-".
SU6656 demonstrates potent inhibition of the Src family kinases, with particularly strong activity against Yes, Lyn, and Fyn.[5][6] Its selectivity is notable when compared to other kinase families.[10]
GW5074 is a highly potent and selective inhibitor of c-Raf1 kinase.[9] It displays minimal activity against a range of other kinases, including those in the Src family, receptor tyrosine kinases like VEGFR2, and cyclin-dependent kinases.[7]
Experimental Protocols
To ensure the reproducibility and validity of kinase inhibition data, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro kinase assay used to determine the IC50 values of inhibitor compounds.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Inhibitor compound (e.g., this compound, SU6656, GW5074) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Inhibitor compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%).
-
Purified kinase.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate, [γ-³³P]ATP, and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive binding assessment.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound radiolabeled ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Kinase Signaling and Experimental Design
Visual diagrams are crucial for understanding complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate a common kinase signaling pathway and the workflow for kinase inhibitor profiling.
Kinase Signaling Pathway Example: The MAPK/ERK Pathway
The Raf kinases are central components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by GW5074.
Experimental Workflow for Kinase Profiling
The process of evaluating a compound's kinase selectivity involves a systematic workflow from compound preparation to data analysis.
Caption: A generalized workflow for determining the kinase selectivity profile of a compound.
References
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indolinones as Promising Scaffold as Kinase Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SU6656 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-4-fluoroindolin-2-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-4-fluoroindolin-2-one.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazards of similar compounds suggest that this compound may cause skin and eye irritation and could be harmful if ingested or inhaled.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors. |
**
Personal protective equipment for handling 6-Bromo-4-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 6-Bromo-4-fluoroindolin-2-one (CAS RN: 1000341-00-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact. The following recommendations are based on best practices for handling similar halogenated organic compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Recommended PPE includes:
-
Eye and Face Protection:
-
Hand Protection:
-
Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[1]
-
-
Body Protection:
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
If there is a risk of generating dust or aerosols, a respirator may be necessary. The appropriate type of respirator should be determined by a qualified safety professional based on the specific operational conditions.[2]
-
Chemical and Physical Properties
A summary of key data for this compound is presented below. This information is essential for safe handling and storage.
| Property | Value |
| CAS Number | 1000341-00-3[5] |
| Molecular Formula | C₈H₅BrFNO[5] |
| Appearance | Typically an off-white to light brown solid (based on similar compounds)[6] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) readily accessible.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Close the container tightly immediately after use.
-
-
Reaction Setup:
-
When setting up reactions, ensure all glassware is properly secured.
-
If heating the compound, use a well-controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office.[7]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
